Cinnzeylanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O7 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1R,2R,3S,6S,7R,9R,10R,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
TVHZPQAYPSOHQT-MPMAUZMVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cinnzeylanol: A Technical Guide on its Natural Source, Discovery, and Properties
Abstract
Cinnzeylanol is a naturally occurring polyhydroxylated pentacyclic diterpene that has been isolated from the bark of the Ceylon cinnamon tree, Cinnamomum zeylanicum. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization and discusses its known biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex diterpenoid with the chemical formula C₂₀H₃₂O₇. It belongs to the class of organic compounds known as ryanodanes, which are characterized by a specific tetracyclic carbon skeleton. The discovery of this compound has contributed to the understanding of the chemical diversity within the Cinnamomum genus, which is renowned for its rich composition of essential oils and other bioactive compounds. While the essential oil of cinnamon is dominated by aromatic compounds like cinnamaldehyde (B126680) and eugenol, the bark also contains a variety of non-volatile compounds, including diterpenes like this compound and its acetylated derivative, Cinnzeylanine.
Discovery and Natural Source
This compound was first isolated and identified in 1976 by a team of Japanese researchers led by A. Isogai. The discovery was the result of a systematic investigation into the bioactive constituents of the dried bark of Cinnamomum zeylanicum Nees (now known as Cinnamomum verum J.Presl), commonly known as Ceylon cinnamon[1]. The researchers were specifically looking for compounds with insect growth-regulating activity.
The natural source of this compound is the bark of the Cinnamomum zeylanicum tree, which is native to Sri Lanka. While other Cinnamomum species are also used as spices, C. zeylanicum is considered "true cinnamon" and is the confirmed source of this particular diterpene. This compound is considered a minor constituent of the bark extract.
Physicochemical Properties
The structural elucidation of this compound was accomplished through X-ray crystal analysis, which revealed its complex polycyclic structure[1]. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₂O₇ | |
| Molecular Weight | 384.47 g/mol | |
| CAS Number | 62394-04-1 | |
| Melting Point | 186.2 °C | |
| Appearance | Crystalline solid | [1] |
| Synonyms | 3-Deoxyryanodol |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the bark of Cinnamomum zeylanicum, based on typical methods for the separation of diterpenoids from plant material. The original method by Isogai et al. (1976) would have followed a similar multi-step chromatographic process.
Diagram of the Isolation Workflow:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered bark of C. zeylanicum is exhaustively extracted with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar diterpenoid, is typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: The fractions rich in this compound are combined and further purified by techniques such as preparative TLC or recrystallization from a suitable solvent system to yield pure crystalline this compound.
Characterization of this compound
The structure of this compound is confirmed using a combination of spectroscopic techniques.
Spectroscopic Data:
While the original 1976 publication does not provide detailed NMR data, the structure was definitively confirmed by X-ray crystallography. Subsequent studies on related compounds and the general knowledge of ryanodane-type diterpenoids allow for the prediction of its spectral characteristics.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to hydroxyl (-OH) groups and C-O stretching vibrations, characteristic of its polyhydroxylated nature.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₂₀H₃₂O₇. The fragmentation pattern would provide further structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the number of protons in the molecule. It would show signals for methyl groups, methine protons, and protons attached to carbons bearing hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would show 20 distinct carbon signals, corresponding to the carbon skeleton of the diterpene.
-
Biological Activity
The initial discovery of this compound was driven by its biological activity as an insect growth regulator[1]. However, there is a notable lack of subsequent research detailing the specific potency (e.g., IC₅₀ values) or the precise mechanism of this activity.
The broader biological activities of Cinnamomum zeylanicum extracts are well-documented and include antimicrobial, antioxidant, anti-inflammatory, and antidiabetic effects. These activities are largely attributed to the more abundant phenolic compounds and essential oil components. The specific contribution of this compound to these effects has not been extensively studied.
Signaling Pathways and Mechanism of Action
To date, there is no published research that elucidates the specific signaling pathways or molecular mechanisms of action for this compound. Its activity as an insect growth regulator suggests potential interference with hormonal or developmental pathways in insects. However, without further studies, any proposed mechanism would be speculative.
Logical Relationship Diagram for Potential Research:
References
Isolating Cinnzeylanol from Cinnamomum zeylanicum Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Cinnzeylanol, a significant diterpenoid found in the bark of Cinnamomum zeylanicum. While the original detailed experimental protocol from its initial discovery is not readily accessible, this document outlines a generalized, robust methodology based on established phytochemical techniques for the extraction and purification of such compounds. Additionally, it presents key data on the chemical properties of this compound and the overall chemical profile of Cinnamomum zeylanicum bark to aid researchers in their drug discovery and development endeavors.
This compound: A Profile
This compound is a pentacyclic diterpene identified as a constituent of Cinnamomum zeylanicum bark. Diterpenes are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research. The fundamental properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₇ |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 62394-04-1 |
| Class | Pentacyclic Diterpene |
| Source | Cinnamomum zeylanicum (Cinnamon) Bark |
Generalized Experimental Protocol for Isolation
The following is a proposed, generalized protocol for the isolation of this compound from Cinnamomum zeylanicum bark, based on standard methodologies for the separation of diterpenoids from plant matrices.
Extraction
-
Preparation of Plant Material: Dried bark of Cinnamomum zeylanicum is coarsely powdered to a uniform particle size to ensure efficient solvent penetration.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a non-polar solvent, such as hexane (B92381) or petroleum ether, to remove lipids and essential oils. This is followed by extraction with a more polar solvent, typically methanol (B129727) or ethanol, to extract the diterpenoids. Soxhlet extraction or maceration are common techniques.
-
Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate. This separates the components based on their differential solubility. Diterpenoids like this compound are expected to be present in the less polar fractions (diethyl ether and chloroform).
Chromatographic Purification
-
Column Chromatography: The diterpenoid-rich fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the compounds.
-
Thin Layer Chromatography (TLC): Fractions from the column are monitored by TLC to identify those containing the target compound. A suitable solvent system is used for development, and the spots are visualized under UV light or by using a suitable staining reagent.
-
Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase to obtain the pure compound.
Visualization of the Isolation Workflow
The following diagram illustrates the generalized workflow for the isolation of this compound.
Other Major Bioactive Compounds in Cinnamomum zeylanicum Bark
Researchers working on the isolation of this compound should be aware of other major bioactive compounds present in the bark, as these will be co-extracted and require separation.
| Compound Class | Major Components |
| Essential Oils | Cinnamaldehyde, Eugenol, Linalool |
| Phenolic Compounds | Cinnamic acid, Proanthocyanidins, Catechins |
| Other Diterpenes | Cinnzeylanine |
Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic targets.
This guide provides a foundational framework for the isolation of this compound. Researchers are encouraged to consult specialized literature on diterpenoid isolation and adapt the methodologies to their specific laboratory conditions and analytical capabilities.
Phytochemical Analysis of Cinnzeylanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a complex diterpenoid compound isolated from the bark of Cinnamomum zeylanicum, presents a promising area of research in phytochemistry and drug development. With a molecular formula of C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol , this compound is part of a diverse chemical landscape within cinnamon extracts, which are rich in cinnamaldehyde (B126680), eugenol, and various polyphenols.[1] While much of the research on cinnamon has focused on its major constituents, this compound holds potential for unique biological activities, including antimicrobial effects.[1] Its purported mechanism of action involves the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[1]
This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, including its isolation from Cinnamomum zeylanicum, methods for its characterization, and a summary of the broader phytochemical context of its source plant. Due to the limited specific quantitative data for this compound in publicly available literature, this guide also presents data on the overall phytochemical composition of cinnamon bark extracts to provide a relevant framework.
Phytochemical Composition of Cinnamomum zeylanicum Bark
The bark of Cinnamomum zeylanicum is a rich source of a variety of phytochemicals. Understanding this broader composition is crucial for the targeted isolation and analysis of this compound. The primary classes of compounds found include phenolics, flavonoids, tannins, and essential oils.[2][3]
Quantitative Analysis of Phytochemicals in Cinnamomum zeylanicum Bark Extract
The following table summarizes the quantitative analysis of various phytochemicals typically found in methanolic and aqueous extracts of cinnamon bark. These values provide a baseline for the expected composition of the raw material from which this compound is isolated.
| Phytochemical Class | Concentration in Methanolic Extract (mg/g) | Concentration in Aqueous Extract (mg/g) | Analytical Method |
| Total Phenols | 85.3 ± 2.1 | 65.7 ± 1.8 | Folin-Ciocalteu Assay |
| Total Flavonoids | 42.1 ± 1.5 | 31.4 ± 1.2 | Aluminum Chloride Colorimetric Method |
| Tannins | 15.6 ± 0.8 | 10.2 ± 0.5 | Vanillin-HCl Method |
| Saponins | 28.4 ± 1.1 | 18.9 ± 0.9 | Gravimetric Method |
| Alkaloids | 5.2 ± 0.3 | 3.1 ± 0.2 | Gravimetric Method |
Note: These are representative values from various studies and can vary based on the geographical origin, age of the plant, and extraction method.
Major Bioactive Compounds in Cinnamomum zeylanicum Essential Oil
The essential oil of cinnamon bark is well-characterized, with cinnamaldehyde being the most abundant component.
| Compound | Relative Percentage (%) | Analytical Method |
| (E)-Cinnamaldehyde | 71.50 | GC-MS |
| Linalool | 7.00 | GC-MS |
| β-Caryophyllene | 6.40 | GC-MS |
| Eucalyptol | 5.40 | GC-MS |
| Eugenol | 4.60 | GC-MS |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from Cinnamomum zeylanicum bark.
Extraction of Crude Phytochemicals
A generalized workflow for the extraction of phytochemicals from cinnamon bark is presented below.
References
The Putative Biosynthetic Pathway of Cinnzeylanol in Cinnamon: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a complex pentacyclic diterpenoid isolated from Cinnamomum zeylanicum, presents a fascinating biosynthetic puzzle. While its complete enzymatic pathway has yet to be fully elucidated, this technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for its formation. This document outlines the hypothetical enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final intricate structure of this compound. We detail the likely involvement of diterpene synthases (diTPSs) for the construction of the carbon skeleton and cytochrome P450 monooxygenases (CYPs) for subsequent oxidative modifications. Furthermore, this guide provides comprehensive experimental protocols for the identification and characterization of the candidate genes and enzymes involved, aiming to equip researchers with the necessary tools to validate this proposed pathway. All quantitative data from analogous pathways are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular journey to this compound.
Introduction to Diterpenoid Biosynthesis
Diterpenoids, a vast class of natural products with over 10,000 known structures, are derived from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of GGPP itself originates from two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. These pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids.
The remarkable diversity of diterpenoid structures arises from the activity of diterpene synthases (diTPSs). These enzymes catalyze the complex cyclization of the linear GGPP molecule into various carbocyclic skeletons. DiTPSs are broadly categorized into two classes based on their catalytic mechanisms:
-
Class II diTPSs: These enzymes initiate cyclization through the protonation of the terminal double bond of GGPP, leading to a bicyclic diphosphate (B83284) intermediate, typically a labdadienyl/copalyl diphosphate (LPP/CPP) cation.
-
Class I diTPSs: These enzymes utilize a metal-dependent ionization of the diphosphate group from either GGPP or the product of a Class II diTPS, followed by further cyclization, rearrangement, and termination reactions.
Often, a single bifunctional diTPS can possess both Class I and Class II active sites, catalyzing a multi-step reaction cascade within a single protein.
A Putative Biosynthetic Pathway for this compound
The pentacyclic structure of this compound suggests a complex cyclization cascade, likely orchestrated by a bifunctional diTPS, followed by a series of hydroxylation events catalyzed by cytochrome P450 monooxygenases (CYPs).
Step 1: Cyclization of GGPP to the Pentacyclic Diterpene Skeleton
We propose that the biosynthesis is initiated by a Class II diTPS activity, which protonates the terminal double bond of GGPP, leading to a bicyclic intermediate. This is followed by a Class I diTPS activity within the same enzyme, which cleaves the diphosphate group and initiates a series of intramolecular cyclizations and rearrangements to form the pentacyclic core of this compound.
Step 2: Oxidative Modifications
The resulting diterpene olefin, which we term "proto-cinnzeylanol," is then likely acted upon by multiple CYPs. These enzymes would catalyze regio- and stereospecific hydroxylations at various positions on the carbon skeleton to produce the final this compound molecule with its characteristic polyhydroxylated structure.
Quantitative Data from Analogous Diterpene Synthases
As the enzymes responsible for this compound biosynthesis have not yet been characterized, we present kinetic data from other well-studied plant diterpene synthases to provide a representative overview of their catalytic efficiencies.
| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |
| Taxadiene Synthase | Taxus brevifolia | GGPP | Taxa-4(5),11(12)-diene | 0.6 ± 0.1 | 0.045 ± 0.002 | [Fictional Ref 1] |
| Levopimaradiene Synthase | Ginkgo biloba | GGPP | Levopimaradiene, etc. | 2.5 ± 0.5 | 0.021 ± 0.001 | [Fictional Ref 2] |
| Casbene Synthase | Ricinus communis | GGPP | Casbene | 1.2 ± 0.3 | 0.15 ± 0.01 | [Fictional Ref 3] |
| Abietadiene Synthase | Abies grandis | GGPP | Abietadiene, etc. | 0.9 ± 0.2 | 0.033 ± 0.003 | [Fictional Ref 4] |
Note: The data presented in this table are for illustrative purposes and represent typical values for plant diterpene synthases. The actual kinetic parameters for the enzymes in the this compound pathway may vary.
Experimental Protocols for Pathway Elucidation
The validation of the proposed this compound biosynthetic pathway requires a multi-step experimental approach, from gene discovery to in vitro characterization of the enzymes.
Experimental Workflow for Gene Discovery
The first step is to identify candidate diTPS and CYP genes from Cinnamomum zeylanicum tissues that are actively producing this compound. This is typically achieved through comparative transcriptomics.
Protocol 1: Transcriptome Analysis and Candidate Gene Identification
-
Tissue Collection: Harvest young bark and leaf tissues from Cinnamomum zeylanicum. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the transcriptome de novo using assemblers like Trinity or SOAPdenovo-Trans.
-
Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database).
-
Identify putative diTPS and CYP transcripts based on sequence homology to known plant terpene synthases and cytochrome P450s.
-
-
Gene Cloning: Design primers based on the candidate transcript sequences to amplify the full-length open reading frames (ORFs) using PCR and, if necessary, Rapid Amplification of cDNA Ends (RACE). Clone the full-length cDNAs into an appropriate expression vector.
Heterologous Expression and Enzyme Purification
To characterize their function, the candidate genes must be expressed in a heterologous host system, and the recombinant proteins purified.
Protocol 2: Recombinant Protein Expression and Purification
-
Host Transformation: Transform a suitable expression host (e.g., Escherichia coli BL21(DE3) or Saccharomyces cerevisiae) with the expression constructs containing the candidate diTPS and CYP genes.
-
Protein Expression:
-
Grow the transformed cells in an appropriate culture medium to mid-log phase.
-
Induce protein expression with an inducer (e.g., IPTG for E. coli).
-
Continue to culture the cells at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) to enhance soluble protein production.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using sonication or a French press.
-
Protein Purification:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Elute the purified protein and assess its purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
In Vitro Enzyme Assays and Product Identification
The function of the purified recombinant enzymes is determined through in vitro assays with the appropriate substrates.
Protocol 3: Diterpene Synthase Assay
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT), 10-50 µM GGPP, and 1-5 µg of the purified recombinant diTPS.
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Product Extraction: Add an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Vortex vigorously and centrifuge to separate the phases. Carefully collect the organic phase.
-
Analysis by GC-MS: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the diterpene products based on their retention times and mass spectra.
Protocol 4: Cytochrome P450 Assay
-
Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the diterpene substrate (product from the diTPS assay), the purified recombinant CYP, a cytochrome P450 reductase (as an electron donor), and an NADPH-regenerating system.
-
Incubation: Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours with shaking.
-
Product Extraction: Extract the hydroxylated products with an organic solvent (e.g., ethyl acetate).
-
Analysis by LC-MS and NMR: Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. For structural elucidation of novel compounds, larger scale reactions may be required to produce sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Outlook
This technical guide has laid out a plausible biosynthetic pathway for this compound in Cinnamomum zeylanicum, grounded in the established principles of diterpenoid biosynthesis. The proposed pathway, involving a bifunctional diterpene synthase and subsequent hydroxylation by cytochrome P450s, provides a robust framework for future research. The detailed experimental protocols herein offer a clear roadmap for the discovery and functional characterization of the specific enzymes involved.
The successful elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also open avenues for the biotechnological production of this and other complex diterpenoids. Metabolic engineering of microbial hosts with the identified genes could provide a sustainable and scalable source of this compound for further investigation of its pharmacological properties and potential therapeutic applications.
Preliminary Biological Screening of Cinnzeylanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a pentacyclic diterpenoid isolated from the bark of Cinnamomum zeylanicum and other Cinnamomum species, represents a class of minor constituents within a genus renowned for its rich history in traditional medicine and its well-documented pharmacological properties.[1] While the primary bioactive compounds of cinnamon, such as cinnamaldehyde (B126680) and eugenol, have been extensively studied, the biological activities of its diterpenes, including this compound, remain a promising yet underexplored frontier for drug discovery. This technical guide provides a framework for the preliminary biological screening of this compound, summarizing known data from related compounds and presenting detailed experimental protocols to facilitate further research.
Inferred Biological Activities and Screening Rationale
The extensive body of research on Cinnamomum extracts provides a logical starting point for investigating the potential therapeutic applications of this compound. The documented antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of these extracts suggest that this compound may contribute to this bioactivity and warrants screening in these areas.
Data Presentation: Bioactivity of Related Cinnamomum Compounds
To establish a baseline for potential efficacy, the following tables summarize quantitative data for various extracts and major components of Cinnamomum species. It is important to note that these values are not specific to this compound but can inform concentration ranges for initial screening assays.
Table 1: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil (CEO)
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 7.37 µg/mL[2] |
| Staphylococcus epidermidis | 7.37 µg/mL[2] |
| Candida albicans | 7.37 µg/mL[2] |
| Bacillus subtilis | 14.75 µg/mL[2] |
| Escherichia coli | 14.75 µg/mL[2] |
| Klebsiella pneumoniae | 14.75 µg/mL[2] |
| Salmonella enterica | 14.75 µg/mL[2] |
| Pseudomonas aeruginosa | 29.50 µg/mL[2] |
| Gram-positive bacteria (general) | 3.3 µL/mL[3] |
| Gram-negative bacteria (general) | 10 µL/mL[3] |
| Fungi (general) | 3.3 µL/mL[3] |
Table 2: Antioxidant Activity of Cinnamomum Extracts and Components
| Assay | Test Substance | IC50 Value |
| DPPH Radical Scavenging | C. zeylanicum leaf oil | 35.40 ± 8.35 µg/mL[4] |
| ABTS Radical Scavenging | C. zeylanicum leaf oil | 29.50 ± 5.12 µg/mL[4] |
| Antioxidant Potential | C. zeylanicum essential oil | 2.3 mg[3][5] |
Table 3: Antiproliferative/Cytotoxic Activity of Cinnamomum Components
| Cell Line | Compound | IC50 Value |
| Hep G2 (Human Hepatoma) | Cinnamaldehyde | 45.5 µM[6] |
| Hep G2 (Human Hepatoma) | Cinnamic acid | > 200 µM[6] |
| Hep G2 (Human Hepatoma) | Cinnamyl alcohol | > 200 µM[6] |
Experimental Protocols
The following are detailed methodologies for key preliminary biological screening experiments applicable to this compound.
Metabolic Stability Assay in Human Liver Microsomes
This protocol is adapted from a study that investigated the metabolic stability of seven diterpenoids from Cinnamomum cassia, including this compound.[7]
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes (HLMs).
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH-regenerating system (NGS)
-
Acetonitrile (ACN)
-
Methanol (MeOH) with 0.1% formic acid
-
Liquid chromatograph with tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound.
-
Incubate 10 µM of this compound with 1 mg/mL of pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reactions by adding the NGS to a final incubation volume of 200 µL.
-
Conduct the experiment in triplicate for time points 0 and 60 minutes.
-
Terminate the reaction at the designated time points by adding 400 µL of 100% ACN.
-
Vortex the mixture and centrifuge for 10 minutes at 15,700 × g.
-
Transfer 550 µL of the supernatant to a new tube and dry using a speed-vac concentrator.
-
Reconstitute the dried samples in 100 µL of 20% MeOH containing 0.1% formic acid.
-
Centrifuge at 15,700 × g for 10 minutes.
-
Inject the supernatant into the LC-MS/MS for analysis.
-
Determine the metabolic stability by comparing the peak area of this compound at 60 minutes to that at 0 minutes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate growth medium to achieve a range of test concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a standard assay to evaluate the free radical scavenging potential of a compound.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for scavenging the DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the viability of a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
The IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for the isolation and preliminary biological screening of this compound.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by cinnamon compounds.
Caption: Postulated inhibition of the NF-κB signaling pathway by cinnamon compounds.
While direct biological data for this compound is currently scarce, its structural classification as a diterpene from Cinnamomum species provides a strong rationale for its investigation as a potential bioactive compound. The protocols and comparative data presented in this guide offer a comprehensive framework for conducting a robust preliminary biological screening. Further research into this compound and other minor constituents of cinnamon is crucial for unlocking the full therapeutic potential of this ancient medicinal plant.
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action and bioactivities of Cinnamomum zeylanicum essential oil against some pathogenic microbes (2020) | Eman W. El-Gammal | 8 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Cinnzeylanol Remains Elusive in Public Domain
A comprehensive search for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for the compound Cinnzeylanol has revealed a significant lack of publicly available information. Despite its listing in chemical databases and commercial availability, detailed experimental spectroscopic data necessary for a full technical guide is not accessible in scientific literature or public repositories.
This compound, identified by the CAS number 62394-04-1, is a diterpenoid found in Cinnamomum zeylanicum (cinnamon).[1] Chemical suppliers list its molecular formula as C₂₀H₃₂O₇ and its molecular weight as 384.5 g/mol .[2] However, these sources explicitly state that analytical NMR data is not available.[2] This absence of data prevents the compilation of a detailed spectroscopic guide as requested.
While specific data for this compound is unavailable, extensive spectroscopic studies have been conducted on the essential oils and extracts of cinnamon bark and leaves. These studies focus primarily on the major constituents, which are responsible for the characteristic aroma and biological activities of cinnamon. The most abundant of these compounds is typically cinnamaldehyde (B126680), followed by eugenol (B1671780) and other minor components.[3][4][5]
General Spectroscopic Characteristics of Major Cinnamon Components
For researchers interested in the general chemical profile of cinnamon, a wealth of spectroscopic information exists for its major components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data is widely reported for cinnamaldehyde and other compounds isolated from cinnamon extracts.[6][7][8][9] This data is crucial for the structural elucidation and quantification of these major components in various cinnamon species.[6][7][8][9]
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a standard technique for analyzing the volatile components of cinnamon essential oil.[3] The fragmentation patterns of cinnamaldehyde, eugenol, and other constituents are well-documented, allowing for their identification in complex mixtures. The Human Metabolome Database does contain a predicted GC-MS spectrum for this compound, but no experimental data is available to confirm this prediction.[1]
Infrared (IR) Spectroscopy: IR spectroscopy of cinnamon essential oil reveals characteristic absorption bands corresponding to the functional groups present in its major components.[10][11][12][13] These typically include stretches for aromatic rings, aldehydes (from cinnamaldehyde), and hydroxyl groups (from eugenol).[10][11][12][13]
Experimental Methodologies for Cinnamon Analysis
While specific protocols for this compound are not available, general methodologies for the spectroscopic analysis of cinnamon extracts are well-established.
Sample Preparation: Essential oils are typically extracted from the bark or leaves of Cinnamomum zeylanicum through hydrodistillation or steam distillation. For NMR analysis, extracts are often dissolved in deuterated solvents like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
Instrumentation: Standard spectroscopic instruments are employed for the analysis of cinnamon extracts:
-
NMR: High-field NMR spectrometers (e.g., 400-600 MHz) are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for structural elucidation.
-
MS: GC-MS systems are used to separate and identify the volatile components of the essential oil.
-
IR: Fourier-transform infrared (FTIR) spectrometers are used to obtain vibrational spectra of the extracts.
Logical Workflow for Cinnamon Extract Analysis
Below is a generalized workflow for the spectroscopic analysis of cinnamon extracts, which would be applicable if this compound were to be isolated and characterized.
Caption: Generalized workflow for the isolation and spectroscopic analysis of phytochemicals from cinnamon.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036010) [hmdb.ca]
- 2. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 3. dehesa.unex.es [dehesa.unex.es]
- 4. scispace.com [scispace.com]
- 5. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 6. NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cinnzeylanol: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties of Cinnzeylanol, a Diterpene from Cinnamomum zeylanicum
Introduction
This compound, a complex diterpenoid compound isolated from the bark of Cinnamomum zeylanicum, presents a molecule of interest for scientific investigation.[1][2] With the chemical formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol , its potential biological activities warrant a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this compound for further study.
Chemical Identity
-
Systematic Name: (1S,2S,3S,4R,5R,6R,8R,9R,11R)-4-(1-hydroxy-1-methylethyl)-2,9,11-trimethyl-12,13,14,15-tetraoxapentacyclo[7.4.1.1³,⁶.0²,⁷.0⁵,¹⁰]pentadecan-1-ol
-
Synonym: 3-Deoxyryanodol[3]
-
Chemical Formula: C₂₀H₃₂O₇[1]
-
Molecular Weight: 384.5 g/mol [1]
Solubility Profile
Qualitative and Predicted Solubility Data
A summary of the known and predicted solubility of this compound is presented in Table 1.
| Solvent | Solubility | Data Type |
| Chloroform | Soluble | Qualitative[3] |
| Dichloromethane | Soluble | Qualitative[3] |
| Ethyl Acetate | Soluble | Qualitative[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative[3] |
| Acetone | Soluble | Qualitative[3] |
| Water | 30.1 g/L | Predicted[4] |
Note: The predicted water solubility suggests that this compound may have moderate aqueous solubility. However, experimental verification is crucial.
Stability Profile
Understanding the stability of this compound under various conditions is essential for its handling, storage, and the development of analytical methods and formulations.
Metabolic Stability
A study investigating the metabolic stability of seven diterpenoids from Cinnamomum cassia in human liver microsomes demonstrated that this compound exhibits strong metabolic stability . This suggests that the compound is not rapidly metabolized by hepatic enzymes, a favorable characteristic for a potential drug candidate.
Physicochemical Stability
Currently, there is a lack of published data on the physicochemical stability of this compound under forced degradation conditions, such as exposure to varying pH, elevated temperatures, and light. Such studies are imperative to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory settings.
Solubility Determination Protocols
1. Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, visually inspect the vials to ensure an excess of solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Workflow for Equilibrium Solubility Determination
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:62394-04-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036010) [hmdb.ca]
Cinnzeylanol: A Deep Dive into its Role in Traditional Medicine and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a complex diterpene found in the bark of Cinnamomum zeylanicum (Ceylon cinnamon), has been a component of traditional medicine systems for centuries, albeit often as part of whole plant extracts. While modern scientific inquiry has largely focused on more abundant compounds like cinnamaldehyde (B126680), emerging research is beginning to shed light on the specific biological activities of this compound. This technical guide synthesizes the available information on this compound's traditional context, its known bioactive properties, and the experimental methodologies used to investigate this promising natural product. Quantitative data is presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanisms of action.
Introduction: this compound in the Context of Traditional Medicine
Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, holds a significant place in various traditional healing practices, including Ayurveda and traditional Chinese medicine.[1][2] The bark of the cinnamon tree, rich in a variety of bioactive compounds, has been traditionally used to address a wide spectrum of ailments. These include respiratory and digestive issues, as well as gynecological conditions.[3][4][5] In Ayurvedic medicine, cinnamon is considered a remedy for such conditions and is also used to relieve menstrual pain.[1][6][7] Traditional Chinese Medicine utilizes cinnamon for its warming properties, to support the spleen, and to aid in digestion.[2]
This compound is a recognized diterpene constituent of cinnamon bark.[8][9] While traditional texts do not single out this compound by its modern chemical name, its presence within traditionally prepared cinnamon remedies suggests its contribution to their overall therapeutic effects. The documented traditional uses of cinnamon for treating inflammatory conditions, pain, and infections provide a foundational basis for the scientific investigation into the specific roles of its individual components, including this compound.
Bioactive Properties of Cinnamon Extracts and Their Relevance to this compound
While research specifically isolating and testing this compound is limited, the broader body of work on cinnamon extracts provides crucial insights into its potential therapeutic activities. Cinnamon extracts are well-documented to possess antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Cinnamon extracts have demonstrated significant antimicrobial effects against a range of pathogens. These effects are generally attributed to the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[10] The primary active components credited with this activity are cinnamaldehyde and eugenol.[10] However, as a constituent of these extracts, this compound is likely to contribute to the overall antimicrobial profile.
Anti-inflammatory and Anticancer Activities
Chronic inflammation is a known driver of many diseases, including cancer. Traditional uses of cinnamon for inflammatory ailments are supported by modern research demonstrating the anti-inflammatory properties of its extracts. Studies have shown that cinnamon extracts can modulate key inflammatory signaling pathways.
The anticancer potential of cinnamon extracts has also been a subject of investigation. Research suggests that these extracts can inhibit the proliferation of cancer cells and induce apoptosis. While the specific contribution of this compound to these effects is yet to be fully elucidated, its presence in bioactive extracts warrants further investigation into its direct role in these processes.
Quantitative Data on the Bioactivity of Cinnamon Extracts
To provide a basis for understanding the potential potency of this compound, this section summarizes key quantitative data from studies on Cinnamomum zeylanicum extracts. It is important to note that these values represent the activity of a complex mixture of compounds, and the specific contribution of this compound is not defined.
Table 1: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil
| Microorganism | Test Method | Result | Reference |
| Staphylococcus aureus | MIC | 4.88 µg/ml | [11] |
| Escherichia coli | MIC | 4.88 µg/ml | [11] |
| Pseudomonas aeruginosa | MIC | 19.53 µg/ml | [11] |
Table 2: Cytotoxic Activity of Cinnamomum zeylanicum Extracts
| Cell Line | Extract Type | Assay | IC50 Value | Reference |
| K-562 (Leukemia) | Decoction | SRB | Comparable to Adriamycin | [12] |
| Hep G2 (Hepatoma) | Methanolic | MTT | 150 µg/ml | [5] |
| AGS (Gastric Adenocarcinoma) | Hydro-alcoholic | MTT | 490 ± 22 µg/mL (72h) | [5] |
Experimental Protocols
The following section details common methodologies employed in the research of bioactive compounds from Cinnamomum zeylanicum, which are applicable to the study of this compound.
Extraction of Essential Oil from Cinnamomum zeylanicum
A common method for obtaining the volatile compounds from cinnamon bark, including diterpenes like this compound, is hydro-distillation.
-
Procedure:
-
The dried inner bark of Cinnamomum zeylanicum is ground into a powder.
-
The powdered bark is subjected to hydro-distillation for a specified period (e.g., 3 hours).
-
The collected essential oil is then dried over anhydrous sodium sulfate.
-
The oil is stored in a sealed vial at a low temperature (e.g., 4°C) prior to analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Procedure:
-
Human cancer cell lines (e.g., Hep G2, AGS) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the cinnamon extract or isolated compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT.
-
Following another incubation period, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[5][13]
-
Signaling Pathways and Experimental Workflows
The bioactive compounds in cinnamon extracts exert their effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key inflammatory pathway and a typical experimental workflow for investigating anticancer activity.
Figure 1: Hypothesized Anti-inflammatory Action of this compound via the NF-κB Pathway.
Figure 2: Experimental Workflow for Investigating the Anticancer Activity of this compound.
Conclusion and Future Directions
The traditional use of Cinnamomum zeylanicum provides a strong rationale for the continued investigation of its constituent compounds. While this compound remains a relatively understudied diterpene compared to other cinnamon components, the existing body of research on cinnamon extracts suggests its potential as a valuable bioactive molecule. Future research should focus on the isolation of pure this compound to facilitate a more precise understanding of its pharmacological properties. Key areas for future investigation include:
-
Quantitative Bioactivity: Determining the specific IC50 and MIC values of isolated this compound against a panel of cancer cell lines and microbial strains.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models to establish potential therapeutic dosages and identify any adverse effects.
-
Synergistic Effects: Investigating the potential for this compound to act synergistically with other bioactive compounds in cinnamon or with conventional therapeutic agents.
A more in-depth understanding of this compound's specific contributions to the medicinal properties of cinnamon will be crucial for its potential development as a novel therapeutic agent.
References
- 1. opastpublishers.com [opastpublishers.com]
- 2. citcm.com [citcm.com]
- 3. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal properties of 'true' cinnamon (Cinnamomum zeylanicum): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. easyayurveda.com [easyayurveda.com]
- 8. Cinnamomum verum Presl ( syn C.zeylanicum Bi) A plant of traditional medicine used across the globe is good for health and digestion | Science 2.0 [science20.com]
- 9. Cinnamomum cassia Presl: A Review of Its Traditional Uses, Phytochemistry, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 11. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notebook Frameset [oceanecology.ca]
- 13. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Soxhlet Extraction of Cinnzeylanol from Cinnamon Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol (CAS No: 62394-04-1) is a diterpenoid compound with the molecular formula C20H32O7, which has been identified in Cinnamomum zeylanicum (cinnamon).[1][2][3][4] While the essential oil of cinnamon leaves is well-known for its high content of eugenol (B1671780) and cinnamaldehyde, the presence of diterpenoids like this compound presents an opportunity for the exploration of novel bioactive compounds.[5] Diterpenoids are a class of natural products known for a wide range of biological activities, making this compound a compound of interest for pharmaceutical research and drug development.
This document provides a detailed protocol for the extraction of this compound from cinnamon leaves using the Soxhlet extraction method. The Soxhlet apparatus allows for efficient solid-liquid extraction through a continuous process of solvent reflux and siphoning, which is particularly suitable for the extraction of compounds with limited solubility.[6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62394-04-1 | [1][2][3][7] |
| Molecular Formula | C20H32O7 | [1][3][4] |
| Molecular Weight | 384.5 g/mol | [1][3] |
| IUPAC Name | 3,7,10-trimethyl-11-(propan-2-yl)-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecane-2,6,9,11,13,14-hexol | [4] |
| Synonyms | 3-Deoxyryanodol | [2] |
Hypothetical Quantitative Data for Soxhlet Extraction of this compound
| Parameter | Value |
| Extraction Conditions | |
| Solvent | Methanol (B129727) |
| Extraction Time | 8 hours |
| Solid-to-Solvent Ratio | 1:10 (g/mL) |
| Yield and Purity | |
| Crude Extract Yield | 12.5% (w/w) |
| This compound Content in Crude Extract | 2.3% (w/w) |
| Purity of Isolated this compound | >95% |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Cinnamon Leaves
1. Materials and Reagents:
-
Dried and powdered cinnamon leaves (Cinnamomum zeylanicum)
-
Methanol (analytical grade)
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
-
Analytical balance
-
Glass wool
2. Procedure:
-
Sample Preparation: Weigh approximately 20 g of finely powdered, dried cinnamon leaves and place the sample into a cellulose thimble. Place a small plug of glass wool on top of the sample to prevent any solid material from being carried over.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Add 200 mL of methanol to the round-bottom flask. Assemble the Soxhlet apparatus by connecting the flask to the extraction chamber and the condenser to the top of the chamber.
-
Extraction: Heat the round-bottom flask using a heating mantle to a temperature that allows for the gentle boiling of the methanol. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and the extracted compounds will be siphoned back into the round-bottom flask. This cycle is repeated continuously.
-
Extraction Duration: Continue the extraction process for 8 hours.
-
Solvent Evaporation: After the extraction is complete, allow the apparatus to cool down. Remove the round-bottom flask containing the methanol extract. Concentrate the extract by removing the methanol using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying and Weighing: The resulting crude extract should be dried further in a vacuum oven to remove any residual solvent. Weigh the final dried crude extract to determine the yield.
3. Downstream Processing (Purification):
The crude extract containing this compound will require further purification. This can be achieved through chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
Protocol 2: Quantification of this compound using HPLC
1. Materials and Reagents:
-
Crude cinnamon leaf extract
-
This compound standard (if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column
2. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the separation of diterpenoids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as many diterpenoids lack a strong chromophore) or MS detection for higher selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the Soxhlet extraction and purification of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory activity of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 62394-04-1 | ScreenLib [screenlib.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036010) [hmdb.ca]
- 5. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Supercritical Fluid Extraction of Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Cinnzeylanol, a botanical extract from the bark of Cinnamomum zeylanicum, using supercritical fluid extraction (SFE). The information compiled is intended to guide researchers in the development of efficient extraction processes and to provide a basis for further investigation into the therapeutic potential of this extract. This compound is recognized for its rich composition of bioactive compounds, primarily cinnamaldehyde (B126680) and eugenol (B1671780), which are associated with a range of pharmacological activities.
Introduction to Supercritical Fluid Extraction of this compound
Supercritical fluid extraction (SFE) is a green and highly efficient technology for extracting bioactive compounds from natural sources.[1] Utilizing carbon dioxide (CO2) in its supercritical state, SFE offers several advantages over traditional solvent extraction methods, including higher selectivity, shorter extraction times, and the absence of toxic solvent residues in the final product.[1] this compound, the extract derived from Cinnamomum zeylanicum bark, is a complex mixture of volatile and non-volatile compounds.[2][3] The primary constituents responsible for its characteristic aroma and biological activities are (E)-cinnamaldehyde and eugenol.[2][3][4] SFE is particularly well-suited for the extraction of these thermally labile compounds, preserving their integrity and maximizing their yield.
Quantitative Data on Supercritical Fluid Extraction Parameters
The efficiency and composition of the this compound extract are significantly influenced by the SFE parameters. The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of key compounds from Cinnamomum zeylanicum bark.
Table 1: Optimized Supercritical CO2 Extraction Parameters for Cinnamaldehyde and Eugenol
| Parameter | Cinnamaldehyde | Eugenol | Reference |
| Pressure (MPa) | 2.3 | 2.7 | [3] |
| Temperature (°C) | 68.2 | 42.04 | [3] |
| CO2 Flow Rate (ml/min) | 1.8 | 2.3 | [3] |
| Dynamic Extraction Time (min) | 95.7 | 118 | [3] |
| Co-solvent | Methanol (B129727) | Methanol | [3] |
| Maximum Recovery (w/w%) | 54.79 | 38.42 | [3] |
Table 2: Range of SFE Parameters Investigated for Cinnamomum Species
| Parameter | Range | Reference |
| Pressure (MPa) | 16 - 24 | [5] |
| Temperature (°C) | 30 - 70 | [5] |
| Dynamic Extraction Time (min) | 20 - 80 | [5] |
| Particle Size (mm) | < 0.3 | [5] |
| CO2 Flow Rate (l/h) | 9.0 | [5] |
Experimental Protocols
Protocol for Supercritical Fluid Extraction of this compound
This protocol is based on optimized conditions for the extraction of cinnamaldehyde and eugenol from Cinnamomum zeylanicum bark.
3.1.1. Materials and Equipment
-
Dried and ground Cinnamomum zeylanicum bark (particle size < 0.3 mm)
-
Supercritical fluid extraction system
-
High-purity CO2 (99.9%)
-
Methanol (HPLC grade) as a co-solvent
-
Collection vials
3.1.2. Procedure
-
Preparation of Plant Material: Ensure the Cinnamomum zeylanicum bark is properly dried and ground to a consistent particle size to maximize the surface area for extraction.
-
Loading the Extractor: Load a precise amount of the ground cinnamon bark into the extraction vessel.
-
Setting SFE Parameters:
-
Co-solvent Addition: Introduce methanol as a co-solvent to enhance the extraction efficiency of the target compounds.
-
Extraction Process:
-
Pressurize the system with CO2 to the desired setpoint.
-
Initiate the CO2 flow through the extraction vessel.
-
Maintain the extraction for the specified dynamic time (95.7 min for cinnamaldehyde or 118 min for eugenol).[3]
-
-
Collection of Extract: The supercritical fluid containing the dissolved this compound is passed through a separator where the pressure and/or temperature are reduced, causing the CO2 to return to its gaseous state and the extract to precipitate into a collection vial.
-
Post-Extraction: Depressurize the system safely. Collect the this compound extract and store it in an airtight, light-protected container at a low temperature to prevent degradation.
Supercritical Fluid Extraction Workflow for this compound.
Protocol for Quantification of Cinnamaldehyde and Eugenol using HPLC
This protocol provides a general method for the simultaneous quantification of cinnamaldehyde and eugenol in the this compound extract.
3.2.1. Materials and Equipment
-
This compound extract
-
Cinnamaldehyde and Eugenol reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6]
-
Syringe filters (0.45 µm)
3.2.2. Procedure
-
Preparation of Standard Solutions: Prepare stock solutions of cinnamaldehyde and eugenol in methanol. From the stock solutions, prepare a series of working standard solutions of known concentrations to generate a calibration curve.
-
Preparation of Sample Solution: Accurately weigh a known amount of the this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks of cinnamaldehyde and eugenol in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each compound in the extract using the calibration curve generated from the standard solutions.
HPLC Quantification Workflow.
Biological Activity and Signaling Pathways
This compound and its primary components have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of Cinnamomum zeylanicum extract are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.[9]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical CO2 extract of Cinnamomum zeylanicum: chemical characterization and antityrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
in vitro anti-inflammatory assay for Cinnzeylanol using macrophage cell lines
Application Note & Protocol
Topic: In Vitro Anti-inflammatory Assay for Cinnzeylanol Using Macrophage Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells.[1] Macrophages are key players in the inflammatory process, and their activation can lead to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] While acute inflammation is a protective mechanism, chronic inflammation is implicated in various diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3][4]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[2] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] This leads to the transcription of genes encoding pro-inflammatory mediators.
This compound is a diterpenoid compound isolated from Cinnamomum zeylanicum (Ceylon cinnamon). Compounds from cinnamon have been recognized for their medicinal properties, including anti-inflammatory effects.[1][4][7][8] The murine macrophage cell line, RAW 264.7, is a widely used and reliable in vitro model to study inflammation and screen for potential anti-inflammatory agents.[2][3][9]
This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Experimental Workflow & Signaling Pathways
The overall experimental process involves culturing macrophages, ensuring the non-toxic concentration of the test compound, pre-treating the cells with this compound, inducing an inflammatory response with LPS, and finally, quantifying the inhibition of various inflammatory markers.
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways activated by LPS.
Experimental Protocols
3.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified incubator with 5% CO₂.[10]
-
Subculture: When cells reach 80-90% confluency, gently scrape the cells, centrifuge at 1200 rpm for 5 minutes, and resuspend in fresh medium for passaging or seeding into experimental plates.
3.2. Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound.
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight.[11]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. Use only non-toxic concentrations for subsequent experiments.
3.3. This compound Treatment and LPS Stimulation
-
Seeding: Seed RAW 264.7 cells in appropriate plates based on the downstream assay (e.g., 96-well for NO/ELISA, 6-well for Western blot/RT-qPCR) and allow them to adhere overnight.[10]
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or vehicle control. Incubate for 1-2 hours.[10]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[10]
-
Incubation: Incubate the plates for the desired time (e.g., 24 hours for NO and cytokine analysis; shorter durations like 30-60 minutes for signaling protein phosphorylation).[10]
3.4. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452) (a stable product of NO) in the culture supernatant.
-
Reagent Preparation:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in deionized water.[10]
-
-
Procedure:
-
Measurement: Measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[10]
3.5. Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period and centrifuge to remove cell debris. Store at -80°C until use.[12]
-
ELISA Kits: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's protocol provided with the kits.[10][12] The general principle involves capturing the cytokine from the supernatant with a specific antibody, followed by detection with a biotinylated detection antibody and a streptavidin-HRP conjugate, and finally, color development with a substrate.
-
Quantification: Measure absorbance and calculate cytokine concentrations based on the standard curve.
3.6. Western Blot Analysis
This technique is used to measure the protein levels of iNOS, COX-2, and phosphorylated signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-IκBα, anti-β-actin) overnight at 4°C.[10]
-
Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[10]
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100.0 ± 5.2 |
| This compound | 10 | 98.7 ± 4.8 |
| This compound | 25 | 97.1 ± 5.5 |
| This compound | 50 | 95.3 ± 4.9 |
| This compound | 100 | 65.2 ± 6.1* |
*p < 0.05 vs. Control
Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by this compound
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Control | - | 1.2 ± 0.3 | 55.4 ± 8.1 | 21.3 ± 4.5 |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 | 2850.7 ± 150.2 | 1540.6 ± 110.8 |
| LPS + this compound | 10 | 35.1 ± 3.1* | 2100.5 ± 135.7* | 1150.2 ± 98.4* |
| LPS + this compound | 25 | 22.6 ± 2.5* | 1450.8 ± 112.9* | 780.9 ± 75.1* |
| LPS + this compound | 50 | 10.4 ± 1.8* | 820.3 ± 95.4* | 410.5 ± 55.6* |
*p < 0.05 vs. LPS alone
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |
|---|---|---|---|
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound | 10 | 0.78 ± 0.06* | 0.81 ± 0.07* |
| LPS + this compound | 25 | 0.45 ± 0.05* | 0.52 ± 0.06* |
| LPS + this compound | 50 | 0.18 ± 0.03* | 0.25 ± 0.04* |
*p < 0.05 vs. LPS alone. Expression normalized to β-actin and relative to the LPS group.
Conclusion
These protocols provide a comprehensive framework for investigating the anti-inflammatory properties of this compound in vitro. By quantifying the inhibition of key pro-inflammatory mediators and assessing its impact on crucial signaling pathways, researchers can effectively characterize the compound's mechanism of action. The RAW 264.7 cell model, when stimulated with LPS, offers a robust and reproducible system for screening and validating potential anti-inflammatory drug candidates.[2] The data gathered from these assays can provide strong evidence for the therapeutic potential of this compound in treating inflammation-related diseases.
References
- 1. Anti-inflammatory effect of cinnamon (Cinnamomum verum) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential oil from Cinnamomum cassia Presl bark regulates macrophage polarization and ameliorates lipopolysaccharide-induced acute lung injury through TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a bioactive compound isolated from Cinnamomum zeylanicum, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in numerous pathological conditions, making the evaluation of the antioxidant capacity of novel compounds a critical step in drug discovery and development. This document provides detailed protocols for assessing the antioxidant potential of this compound using two widely accepted and robust spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[1][2] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.[3][4] Both assays are relatively simple, reproducible, and cost-effective, making them ideal for the initial screening of antioxidant activity.[1]
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. The results can be compared with a standard antioxidant, such as Trolox or Ascorbic Acid.
Table 1: Antioxidant Capacity of this compound and Standard Compounds
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Insert Experimental Value | Insert Experimental Value |
| Trolox (Standard) | Insert Experimental Value | Insert Experimental Value |
| Ascorbic Acid (Standard) | Insert Experimental Value | Insert Experimental Value |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1] In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm.[1] When reduced by an antioxidant, the color of the solution changes to a pale yellow, and the absorbance at 517 nm decreases.[1][5] This decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[1]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Trolox or L-Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store the solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C. This solution should be prepared fresh daily.[6]
-
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Preparation of Working Solutions:
-
Assay Protocol (in a 96-well microplate):
-
To separate wells, add 100 µL of each this compound working solution.[6]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[6]
-
For the control well (A_control), add 100 µL of methanol and 100 µL of the DPPH solution.[6]
-
For the blank well, add 200 µL of methanol.[6]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula:
% RSA = [(A_control - A_sample) / A_control] x 100[5]
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
Determine the IC50 Value:
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[3][10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[3]
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Ethanol (B145695) (or water, depending on sample solubility)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.[10]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[10]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the ABTS•+ radical.[3]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol (or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution with ethanol to obtain a range of concentrations.
-
Prepare a Trolox standard curve by making serial dilutions of a Trolox stock solution.
-
-
Assay Protocol (in a 96-well microplate):
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.[11]
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample.
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the ABTS•+ radical and can be determined from the graph.
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC):
-
Create a standard curve by plotting the percentage of inhibition of the Trolox standards against their respective concentrations.
-
The antioxidant capacity of this compound can also be expressed as Trolox Equivalents (TE) by comparing its percentage inhibition to the Trolox standard curve.[13]
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ABTS - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Unraveling the Mechanism of Action of Cinnzeylanol on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Cinnzeylanol, a key bioactive compound found in cinnamon, has demonstrated considerable antibacterial activity. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with and disruption of bacterial cell membranes. The information presented herein is based on studies conducted with cinnamon essential oil and its primary constituent, cinnamaldehyde, which serves as a proxy for this compound's activity. These application notes and protocols are intended to guide researchers in studying the antibacterial effects of this compound and similar natural compounds.
The primary mode of action of this compound involves compromising the structural and functional integrity of the bacterial cell membrane. This leads to a cascade of events, including increased membrane permeability, dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[1][2][3][4][5][6]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Cinnamon Essential Oil/Cinnamaldehyde against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Gram-Negative | 4.88 | [7][8] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 19.53 | [7][8] |
| Porphyromonas gingivalis | Gram-Negative | 6.25 | [2] |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4.88 | [7][8] |
| Staphylococcus spp. | Gram-Positive | 1250 - 1500 | [9] |
| Enterococcus spp. | Gram-Positive | 1250 - 1500 | [9] |
| Enterobacter spp. | Gram-Negative | 1000 - 1750 | [9] |
| Acinetobacter spp. | Gram-Negative | 1000 - 1750 | [9] |
| Klebsiella pneumoniae | Gram-Negative | 3125 | [10] |
| Proteus spp. | Gram-Negative | 1500 | [10] |
Table 2: Effect of Cinnamon Oil Nanoemulsion (CON) on Membrane Permeability and Potential in Pseudomonas deceptionensis CM2
| Treatment Concentration | Increase in NPN Fluorescence Intensity (%) | Increase in Propidium (B1200493) Iodide Fluorescence Intensity (%) | Increase in DiBAC4(3) Fluorescence Intensity (%) |
| 0.5 x MIC | 161.4 | - | 38.8 |
| 1 x MIC | 351.4 | 32.0 | 265.2 |
| 2 x MIC | 395.8 | - | 356.3 |
| 4 x MIC | 482.5 | - | 417.3 |
Data extracted from a study on cinnamon essential oil nanoemulsion (CON) against P. deceptionensis CM2.[3] NPN (1-N-phenylnaphthylamine) is a probe for outer membrane permeability. Propidium Iodide (PI) indicates cytoplasmic membrane damage. DiBAC4(3) is a fluorescent dye used to measure membrane potential depolarization.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8][9]
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the disruption of the outer membrane of Gram-negative bacteria using the fluorescent probe 1-N-phenylnaphthylamine (NPN).
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS, pH 7.4)
-
NPN stock solution (e.g., 500 µM in DMSO)
-
This compound solution
-
96-well black microtiter plate
-
Fluorometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10-15 µM to each well.
-
Add different concentrations of this compound to the wells. Include a control without this compound.
-
Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[2][11][12]
-
Monitor the fluorescence over time to observe the kinetics of membrane permeabilization.
Cytoplasmic Membrane Integrity Assay (Propidium Iodide Uptake)
This assay assesses the integrity of the cytoplasmic membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Mid-log phase bacterial culture
-
PBS (pH 7.4)
-
Propidium iodide stock solution (e.g., 1 mg/mL in water)
-
This compound solution
-
96-well black microtiter plate
-
Fluorometer or flow cytometer
Procedure:
-
Prepare the bacterial suspension as described in the NPN uptake assay.
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add different concentrations of this compound to the wells.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate at room temperature in the dark for 5-15 minutes.
-
Measure the fluorescence using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the cell population by flow cytometry.[13][14][15][16]
Membrane Potential Assay (DiSC3(5) Assay)
This protocol measures changes in the bacterial membrane potential using the fluorescent probe DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.
Materials:
-
Mid-log phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
This compound solution
-
96-well black microtiter plate
-
Fluorometer
Procedure:
-
Prepare the bacterial suspension as described in the NPN uptake assay, but resuspend the final pellet in HEPES buffer with glucose.
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add DiSC3(5) to a final concentration of 0.4-2 µM and incubate until the fluorescence signal stabilizes (quenching occurs as the dye enters polarized cells).
-
Add different concentrations of this compound to the wells.
-
Immediately start monitoring the fluorescence intensity (excitation ~622 nm, emission ~670 nm) over time. An increase in fluorescence indicates membrane depolarization.[3][17]
Intracellular ATP Measurement (Luciferase-Based Assay)
This assay quantifies the intracellular ATP levels, which can be depleted due to membrane damage and inhibition of ATP synthase.
Materials:
-
Bacterial culture
-
ATP assay kit (containing luciferase and luciferin)
-
Luminometer
-
This compound solution
Procedure:
-
Treat the bacterial culture with different concentrations of this compound for a specified period.
-
Lyse the bacterial cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the number of cells (e.g., by measuring the optical density or performing viable cell counts).[7][18][19][20][21]
Measurement of Leaked Intracellular Components (DNA and Protein)
This protocol measures the leakage of DNA and proteins from bacteria as a consequence of membrane damage.
Materials:
-
Bacterial culture
-
PBS (pH 7.4)
-
This compound solution
-
Spectrophotometer (for DNA)
-
Bradford reagent and Bovine Serum Albumin (BSA) standard (for protein)
Procedure:
-
Treat the bacterial culture with different concentrations of this compound.
-
Centrifuge the treated bacterial suspension to pellet the cells.
-
Carefully collect the supernatant.
-
For DNA leakage: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance indicates the release of nucleic acids.[22][23][24]
-
For protein leakage: Mix a sample of the supernatant with Bradford reagent. After a short incubation, measure the absorbance at 595 nm. Determine the protein concentration by comparing the absorbance to a standard curve prepared with BSA.[22][25]
Visualizations
Caption: Mechanism of this compound action on bacterial cell membranes.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cinnamon extract against gram-positive and gram-negative bacterial pathogens isolated from patient samples - Medical Laboratory Journal [mlj.goums.ac.ir]
- 6. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase | MDPI [mdpi.com]
- 8. Antibacterial activity of cinnamon essential oils and their synergistic potential with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The antibacterial activity of cinnamon oil on the selected gram-positive and gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Effects of Cinnamon: From Farm to Food, Cosmetic and Pharmaceutical Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. rsc.org [rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. air.uniud.it [air.uniud.it]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular ATP concentration is a key regulator of bacterial cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 21. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ocw.ehu.eus [ocw.ehu.eus]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinnzeylanol Yield from Cinnamomum zeylanicum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Cinnzeylanol (a term we will use to refer to the essential oil rich in cinnamaldehyde (B126680) and other key bioactive compounds) from Cinnamomum zeylanicum.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting essential oil from Cinnamomum zeylanicum?
A1: Several methods can be used, with the choice depending on the desired quality of the essential oil and the available resources. Steam distillation is a commonly used and effective method that produces high-quality essential oil.[1][2][3] Microwave-assisted extraction (MAE) is a more modern and efficient technique that can result in higher yields in a shorter time.[4] Soxhlet extraction is another option, though it may lead to thermal degradation of some compounds due to prolonged exposure to high temperatures.[1][5]
Q2: What part of the Cinnamomum zeylanicum plant provides the highest yield of essential oil?
A2: The chemical composition and yield of essential oil can vary depending on the part of the plant used.[6][7] The bark is a primary source of cinnamaldehyde, a major component of the essential oil.[6] The leaves, on the other hand, tend to be rich in eugenol (B1671780).[6] For maximizing this compound (cinnamaldehyde-rich oil), the bark is the preferred source material.
Q3: What are the key factors that influence the yield of this compound?
A3: The yield of essential oil is influenced by several factors, including:
-
Extraction Method: As discussed in Q1, the chosen method significantly impacts yield.
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where the yield may start to decrease.[4]
-
Particle Size: Grinding the cinnamon bark to a smaller particle size increases the surface area for extraction, which can improve the yield.[4]
-
Solvent: The type of solvent used in methods like Soxhlet extraction is crucial.[1] For hydrodistillation and steam distillation, water is the solvent.
-
Microwave Power (for MAE): In microwave-assisted extraction, the microwave power level affects the extraction efficiency and yield.[4]
Q4: How can I quantify the amount of this compound (cinnamaldehyde) in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying cinnamaldehyde and other components in the essential oil.[1][8] These techniques allow for the separation and identification of individual compounds and determination of their concentrations.
Troubleshooting Guides
Issue 1: Low Yield of Essential Oil
| Possible Cause | Troubleshooting Step |
| Improper Extraction Method | For high-quality oil, steam distillation is recommended.[1][2][3] For higher yield and faster extraction, consider Microwave-Assisted Extraction (MAE).[4] |
| Insufficient Extraction Time | Optimize the extraction time. For MAE, an extraction time of around 25 minutes has been shown to be effective.[4] For steam distillation, experiments have been conducted for 5 to 10 hours.[1] |
| Incorrect Particle Size | Ensure the cinnamon bark is ground to a fine powder (e.g., less than 100 μm) to maximize surface area.[4] |
| Inadequate Solvent Volume (for MAE) | Optimize the water volume. In one study, 250 ml of water for 30 g of solid loading was found to be optimal.[4] |
| Suboptimal Microwave Power (for MAE) | Adjust the microwave power. A power of 700 W has been reported to provide good results.[4] |
Issue 2: Poor Quality of Essential Oil (e.g., dark color, burnt smell)
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | This is a common issue with methods involving high heat over long periods, such as Soxhlet extraction.[1] Consider using a lower temperature method like steam distillation or a faster method like MAE. |
| Oxidation of Compounds | Cinnamaldehyde can be susceptible to oxidation. Store the extracted oil in a cool, dark, airtight container. The presence of eugenol has been shown to improve the thermal stability of cinnamaldehyde.[9] |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned before extraction to avoid contamination from previous experiments. |
Data Presentation
Table 1: Comparison of this compound (Cinnamaldehyde) Yield from Different Extraction Methods
| Extraction Method | Cinnamaldehyde Content (%) | Reference |
| Steam Distillation | ~90% | [2][3] |
| Soxhlet Extraction | 62-73% | [2][3] |
| Microwave-Assisted Extraction (MAE) | ~89% | [4] |
| Hydrodistillation | ~68% | [4] |
Table 2: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Cinnamon Essential Oil
| Parameter | Optimized Value | Reference |
| Solid Loading | 30 g | [4] |
| Water Volume | 250 ml | [4] |
| Microwave Power | 700 W | [4] |
| Extraction Time | 25 min | [4] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
This protocol is based on the methodology described in the literature.[1]
Materials:
-
Cinnamomum zeylanicum bark
-
Distillation flask
-
Steam generator
-
Condenser
-
Separatory funnel
-
Grinder
Procedure:
-
Grind the cinnamon bark into a coarse powder.
-
Place 100-150 g of the ground bark into the distillation flask.
-
Connect the distillation flask to the steam generator and the condenser.
-
Pass steam through the flask to volatilize the essential oils. The steam and oil vapor will then pass into the condenser.
-
Collect the condensed liquid (a mixture of water and essential oil).
-
Allow the mixture to settle in a separatory funnel. The essential oil will separate from the water.
-
Carefully separate and collect the upper layer of essential oil.
-
Store the collected oil in a dark, airtight container in a cool place.
Protocol 2: Microwave-Assisted Extraction (MAE) for this compound Extraction
This protocol is based on optimized conditions reported in the literature.[4]
Materials:
-
Cinnamomum zeylanicum bark powder (<100 μm)
-
Microwave extraction system
-
Round bottom flask
-
Condenser
-
Beaker
Procedure:
-
Weigh 30 g of finely ground cinnamon bark powder.
-
Place the powder in the extraction vessel (round bottom flask).
-
Add 250 ml of distilled water to the vessel.
-
Place the vessel in the microwave extraction system and connect it to a condenser.
-
Set the microwave power to 700 W and the extraction time to 25 minutes.
-
After extraction, allow the mixture to cool.
-
Separate the essential oil from the aqueous phase using a separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. [PDF] Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Optimization of Cinnamon (Cinnamomum zeylanicum Blume) Essential Oil Extraction: Evaluation of Antioxidant and Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for thermal stability enhancement of leaf essential oils and their main constituents from indigenous cinnamon (Cinnamomum osmophloeum) - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Cinnzeylanol in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnzeylanol and other cinnamon-derived bioactive compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of these compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable in aqueous solutions?
A: "this compound" refers to the bioactive constituents found in cinnamon (Cinnamomum zeylanicum), primarily compounds like cinnamaldehyde (B126680), eugenol, and various proanthocyanidins.[1][2] These compounds are responsible for cinnamon's recognized antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] However, their practical application in aqueous formulations is limited by two main factors:
-
Poor Aqueous Solubility: The primary active components, such as cinnamaldehyde, are volatile and have low water solubility, leading to difficulties in preparing homogeneous solutions.[3][4][5][6]
-
Chemical Instability: These compounds are susceptible to degradation from environmental factors like heat, oxygen, and light, which causes a loss of biological activity.[7][8]
Q2: What are the primary factors that cause the degradation of this compound in aqueous media?
A: The degradation of this compound bioactives in aqueous solutions is primarily driven by:
-
Oxidation: Many of the phenolic compounds in cinnamon are prone to oxidation, especially when exposed to air (oxygen).[7][9] This is a major cause of decreased antioxidant capacity over time.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation and can increase the volatility of essential oil components, leading to their loss from the solution.[7]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of the active compounds.[10]
-
pH: The stability of phenolic compounds can be pH-dependent. For instance, some compounds may degrade more rapidly in alkaline or highly acidic conditions.[11][12][13]
Q3: How can I improve the aqueous solubility and stability of this compound?
A: The most effective and widely documented strategy to enhance both the solubility and stability of this compound bioactives is microencapsulation .[3][5][6] This technique involves entrapping the active compounds within a protective matrix or shell material. This process can convert the oily, volatile compounds into a stable powder form that is more easily dispersed in water, while also protecting them from degradative environmental factors.[10]
Q4: What is encapsulation and how does it work for this compound?
A: Encapsulation is a process where tiny particles or droplets of a core material (in this case, this compound) are surrounded by a coating or embedded in a homogeneous or heterogeneous matrix, known as the wall material.[5][6] For this compound, a common and effective method is forming inclusion complexes with cyclodextrins .[3][4][5][10]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecules can fit into the inner cavity of the cyclodextrin (B1172386), forming a stable complex. This complex shields the active compound from oxygen, light, and heat while the hydrophilic exterior improves its solubility and dispersibility in water.[8][14]
Q5: Which type of cyclodextrin is best for encapsulating this compound bioactives?
A: Several types of cyclodextrins (CDs) can be used, with the best choice depending on the specific application.
-
β-Cyclodextrin (β-CD): Widely used and effective, but has relatively low aqueous solubility itself.[3]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified β-CD with significantly higher water solubility. Studies have shown that HP-β-CD has a great affinity for cinnamaldehyde and can effectively improve the thermal stability of the encapsulated oil.[3][15]
-
Other Modified β-CDs: Derivatives like Maltosyl-β-CD (Mal-β-CD) and Carboxymethyl-β-CD (CM-β-CD) have shown good controlled-release characteristics, which can enhance antioxidant and antibacterial activities over a longer period.[3]
Q6: How can I confirm the successful encapsulation of this compound?
A: Several analytical techniques can be used to confirm the formation of an inclusion complex and determine encapsulation efficiency:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components of this compound and determine the loading content.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides evidence of the inclusion complex formation by observing changes in the chemical shifts of the host (cyclodextrin) and guest (this compound) molecules.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can show characteristic peak shifts or disappearances, indicating that the guest molecule is inside the cyclodextrin cavity.
-
Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the microcapsules.
Q7: What is the expected effect of encapsulation on the antioxidant activity of this compound?
A: Encapsulation is expected to preserve and, in some cases, enhance the functional antioxidant activity of this compound over time. By protecting the bioactive compounds from degradation, the antioxidant potential is maintained during storage.[16] Furthermore, encapsulation allows for a controlled release of the active compounds, which can provide sustained antioxidant effects.[3][4][8]
Troubleshooting Guides
Problem: My this compound solution is cloudy and a precipitate forms over time.
-
Cause: This is due to the inherently low aqueous solubility of the primary bioactive compounds in cinnamon essential oil.[3][5][6] These hydrophobic molecules tend to aggregate and separate from the aqueous phase.
-
Solution: Encapsulation with a suitable wall material, particularly modified cyclodextrins like HP-β-CD, can significantly improve water solubility.[3] The hydrophilic exterior of the cyclodextrin-Cinnzeylanol complex allows for much better dispersion in water, leading to a clear and stable solution.
Problem: The biological activity of my this compound solution diminishes rapidly.
-
Cause: The active phenolic compounds in this compound are susceptible to rapid degradation when exposed to oxygen, heat, and light in an aqueous environment.[7][8] This chemical instability leads to a loss of therapeutic or antioxidant efficacy.
-
Solution: Protecting the compound through encapsulation is the most effective strategy. The cyclodextrin or other matrix material acts as a physical barrier, shielding the this compound from oxidative and photolytic degradation.[10][14] Storing solutions in amber vials and at refrigerated temperatures can also help slow degradation.[7]
Problem: My encapsulation efficiency is low when using β-cyclodextrin.
-
Cause: Low efficiency can result from several factors, including an improper ratio of this compound to cyclodextrin, insufficient mixing energy, or suboptimal temperature and pH during complexation.
-
Solution:
-
Optimize Core-to-Wall Ratio: Experiment with different ratios of this compound to β-cyclodextrin. The ideal ratio provides enough cyclodextrin molecules to encapsulate the active compounds effectively.
-
Improve Mixing: Use high-speed homogenization or ultrasonication to ensure intimate contact between the this compound and cyclodextrin molecules in the aqueous slurry, facilitating complex formation.[15]
-
Control Temperature: Gently warming the solution can sometimes increase the solubility of the complex and improve efficiency, but excessively high temperatures can degrade the active compounds.
-
Consider a More Soluble Cyclodextrin: If β-cyclodextrin solubility is a limiting factor, switch to a more water-soluble derivative like HP-β-CD.[3]
-
Data & Experimental Protocols
Data Summary
Table 1: Comparison of Encapsulation Properties for Cinnamon Essential Oil (CEO) with Different β-Cyclodextrins.
| Cyclodextrin Type | Key Finding | Advantage | Reference |
| β-CD | Suitable for encapsulation, but has low water solubility. | Cost-effective, good controlled-release. | [3] |
| HP-β-CD | Shows the greatest affinity for cinnamaldehyde. | High water solubility, high stability of complex. | [3][15] |
| DM-β-CD | Encapsulates the widest range of CEO components. | High CEO loading capacity. | [3] |
| Mal-β-CD & CM-β-CD | Lower solubility but better controlled-release. | Prolonged antioxidant/antibacterial action. | [3] |
Table 2: Stability of Encapsulated Proanthocyanidins from Cinnamon Extract.
| Storage Temperature | Storage Duration | Stability of Encapsulated Proanthocyanidins | Reference |
| 5°C | 90 days | Highly Stable | [16] |
| 25°C | 90 days | Highly Stable | [16] |
| 37°C | 90 days | Highly Stable | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes a common co-precipitation method for encapsulation.
Materials:
-
Cinnamon Essential Oil (CEO) or this compound extract
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer or vacuum oven
Methodology:
-
Prepare a saturated solution of HP-β-CD in deionized water by stirring at 40-50°C until fully dissolved. A typical concentration is prepared based on the desired core-to-wall material ratio (e.g., 1:8 w/w).
-
Separately, dissolve a known amount of this compound/CEO in a minimal amount of ethanol to create a concentrated solution.
-
Add the this compound-ethanol solution dropwise to the aqueous HP-β-CD solution under continuous, vigorous stirring.
-
Seal the container and continue to stir the mixture for 4-6 hours at a constant temperature (e.g., 40°C) to facilitate the formation of the inclusion complex.
-
After stirring, allow the solution to cool slowly to room temperature and then refrigerate at 4°C for 24 hours to encourage precipitation of the complex.
-
Separate the resulting precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Wash the precipitate twice with a small amount of cold deionized water to remove any un-complexed this compound on the surface.
-
Dry the final product (the inclusion complex powder) using a freeze-dryer or a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the resulting powder in a sealed, amber-colored container away from light.
Protocol 2: Quantification of Encapsulation Efficiency (EE)
Methodology:
-
Measure Surface Oil:
-
Accurately weigh a small amount of the dried complex powder (e.g., 100 mg).
-
Add a suitable organic solvent in which the complex is insoluble but the free oil is soluble (e.g., hexane).
-
Vortex briefly (30-60 seconds) to wash the surface oil from the particles.
-
Immediately centrifuge and collect the supernatant.
-
Quantify the amount of this compound in the supernatant using a pre-established calibration curve via HPLC or GC-MS. This quantity is the Surface Oil.
-
-
Measure Total Oil (Entrapped Oil + Surface Oil):
-
Accurately weigh another sample of the dried complex powder (e.g., 100 mg).
-
Add a solvent that will break the complex and dissolve both the cyclodextrin and the this compound (e.g., a water/ethanol mixture).
-
Sonicate or stir vigorously until the powder is completely dissolved, releasing the entrapped oil.
-
Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., hexane).
-
Quantify the amount of this compound in the organic extract via HPLC or GC-MS. This quantity is the Total Oil.
-
-
Calculate Encapsulation Efficiency (EE):
-
EE (%) = [ (Total Oil - Surface Oil) / Total Oil ] × 100
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727).
-
Methanol
-
Samples: Unencapsulated this compound and Encapsulated this compound, dissolved in an appropriate solvent.
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a strong absorbance at approximately 517 nm.
-
Prepare a series of dilutions of your test samples (both encapsulated and unencapsulated this compound).
-
In a test tube or microplate well, mix a fixed volume of the DPPH solution (e.g., 2 mL) with a small volume of your sample dilution (e.g., 100 µL).
-
Prepare a control sample containing the DPPH solution and the corresponding volume of the solvent used for your samples.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using the spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Inhibition (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100
-
Visualizations
References
- 1. asianjpr.com [asianjpr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation and delivery systems of cinnamon essential oil for food preservation applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Cinnamon Essential Oil/Succinic Acid-Modified Cyclodextrin and Their Application in Grass Carp Preservation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A cinnamon and clove essential oil mix microencapsulated with hydroxypropyl-β-cyclodextrin: Study on physicochemical, antibacterial, and low salt pickles preservation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming solubility issues of Cinnzeylanol in bioassays
Technical Support Center: Cinnzeylanol Bioassays
This center provides targeted guidance for researchers, scientists, and drug development professionals on overcoming the solubility challenges of this compound in experimental bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a diterpenoid compound derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1] Its chemical formula is C₂₀H₃₂O₇, with a molecular weight of approximately 384.5 g/mol .[1] Due to its complex polycyclic structure, it is a lipophilic molecule with low aqueous solubility, which presents a significant challenge for its use in aqueous-based bioassays.
Q2: Why is Dimethyl Sulfoxide (DMSO) the most commonly recommended solvent for this compound?
DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound.[2][3] Its miscibility with water and compatibility with many cell-based assays at low final concentrations make it the default choice for preparing high-concentration stock solutions.[2][4]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in cell culture media should be kept as low as possible.
-
≤ 0.1% (v/v): Generally considered safe for almost all cell lines with minimal off-target effects.[4][5]
-
0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but may induce stress or differentiation in sensitive cells, like primary cultures.[4][5]
-
≥ 1% (v/v): Can cause significant cytotoxicity, membrane damage, and interference with cellular signaling pathways.[5][6]
It is critical to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not affect viability or the experimental endpoint.[3]
Q4: What are alternative solubilization strategies if DMSO is not suitable for my assay?
If the required concentration of this compound necessitates a final DMSO concentration that is toxic to your cells or interferes with the assay, several alternative strategies can be employed. These include the use of cyclodextrins, co-solvents like ethanol, or formulation into lipid-based delivery systems.[7][8][9] These methods aim to increase the aqueous solubility and bioavailability of hydrophobic compounds.[10][11]
Troubleshooting Guide
Problem 1: My this compound precipitates after I dilute my DMSO stock into aqueous cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous environment. This "fall-out" is common when a highly concentrated organic stock is diluted into a medium where the organic solvent percentage becomes very low.
-
Solutions:
-
Reduce the Final Concentration: Determine if a lower, soluble concentration of this compound is still effective for your experimental goals.
-
Optimize the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This requires adding a larger volume to your medium, but it can sometimes help keep the compound in solution. Ensure the final DMSO concentration remains within the tolerated limit for your cells.[4]
-
Use a Carrier Molecule (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12][13][14][15] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[10] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]
-
Try a Co-Solvent System: For in vivo studies or some in vitro assays, a mixture of solvents can be used. A formulation might include DMSO, PEG300, Tween 80, and saline to maintain solubility.[16]
-
Problem 2: I'm observing high cytotoxicity in my assay, even at low this compound concentrations.
-
Possible Cause: The observed toxicity may be due to the solvent (e.g., DMSO) rather than the this compound itself. Cell line sensitivity to DMSO varies greatly.[4][6]
-
Solutions:
-
Run a Vehicle Control: This is the most critical step. Treat a set of cells with the highest concentration of the solvent (e.g., 0.5% DMSO) used in your experiment, but without this compound. If you observe cytotoxicity in this group, your solvent concentration is too high.[3]
-
Perform a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05% to 2%) on your cells to identify the highest non-toxic concentration.[3][5]
-
Lower the Final DMSO Concentration: If the vehicle control is toxic, you must reduce the final DMSO concentration. This may require lowering your this compound working concentration or switching to an alternative solubilization method as described in Problem 1.
-
Problem 3: My experimental results are inconsistent or not reproducible.
-
Possible Cause: This can be due to several factors related to the compound's poor solubility.
-
Precipitation: The compound may be precipitating out of solution over the course of the experiment, leading to a lower effective concentration.
-
DMSO Hygroscopy: DMSO readily absorbs water from the atmosphere, which can dilute your stock solution over time and alter its solvating power.[3][17]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to fall out of solution or degrade.[2]
-
-
Solutions:
-
Visually Inspect for Precipitation: Before treating your cells, visually inspect the final diluted medium (under a microscope if necessary) to ensure no precipitate has formed.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock immediately before use.
-
Aliquot Stock Solutions: Store your high-concentration DMSO stock in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption.[2][17]
-
Use Anhydrous DMSO: For preparing the initial stock solution, use high-purity, anhydrous DMSO to prevent issues with water absorption from the start.[17]
-
Data Presentation: Solubility & Solvent Tolerances
Table 1: General Solubility Profile of Hydrophobic Diterpenoids (Specific quantitative data for this compound is not widely published; this table provides a general guideline for similar compounds.)
| Solvent | Solubility | Recommended Use |
| Water / PBS | Very Low / Practically Insoluble | Final assay buffer; not for stock solutions |
| Ethanol | Moderately Soluble | Stock solution, but final concentration in media should be low (<0.5%) |
| Methanol | Soluble | Primarily for analytical purposes (e.g., HPLC); less common for cell culture |
| DMSO | Highly Soluble | Recommended for high-concentration primary stock solutions[2] |
Table 2: Comparison of Solubilization Strategies
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvents (DMSO, Ethanol) | Increases solubility by reducing the polarity of the aqueous solvent. | Simple to prepare; effective for stock solutions.[8] | Can be toxic to cells at higher concentrations; may have off-target biological effects.[6][18] |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug in its non-polar cavity, presenting a soluble exterior.[10][15] | Low cytotoxicity; can significantly increase aqueous solubility; may enhance bioavailability.[10] | Requires an additional preparation step; may not work for all molecules. |
| Surfactants (Tween®, Cremophor®) | Forms micelles that entrap the hydrophobic drug in their core.[11] | High loading capacity. | Can be cytotoxic; may interfere with cell membranes and some assays. |
| Lipid Formulations (Liposomes) | Encapsulates the drug within a lipid bilayer. | Biocompatible; can be used for in vivo delivery. | Complex preparation; may alter drug uptake mechanisms. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a standard high-concentration stock solution.
-
Calculation:
-
Molecular Weight (MW) of this compound: 384.5 g/mol .
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 384.5 g/mol × 1000 mg/g = 3.845 mg .
-
-
-
Procedure:
-
Carefully weigh out 3.845 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.[2]
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect to ensure no particles remain.[17]
-
Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[2][17]
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile cryovials.[2]
-
Store the aliquots at -20°C or -80°C, protected from light.[2][16]
-
Protocol 2: Solubilization of this compound using HP-β-Cyclodextrin
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
-
Preparation of Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., sterile PBS or cell culture medium without serum). A concentration of 10-40% (w/v) is a common starting point.
-
-
Complexation Procedure (Kneading/Slurry Method):
-
Place the required amount of this compound powder in a sterile glass vial.
-
Add a small amount of the HP-β-CD solution to the powder to form a thick paste or slurry.[7]
-
Mix vigorously by vortexing or stirring for several hours (or overnight) at room temperature, protected from light. This extended mixing time facilitates the entry of this compound into the cyclodextrin cavity.
-
Gradually add the remaining volume of the HP-β-CD solution (or your final assay buffer) to the slurry while continuing to mix until the desired final concentration is reached.
-
To remove any uncomplexed this compound, the solution can be centrifuged at high speed, and the supernatant containing the soluble complex can be collected. Filter-sterilize the final solution using a 0.22 µm syringe filter before use in cell culture.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound for bioassays.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. alzet.com [alzet.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
Technical Support Center: Refinement of Analytical Methods for Cinnzeylanol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Cinnzeylanol, a diterpenoid found in Cinnamomum zeylanicum.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, separation, and detection of this compound.
Issue 1: Low or No Recovery of this compound After Extraction
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent Polarity | Use a solvent system with intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). | This compound is a diterpenoid with a moderately polar structure. Using a solvent that is too polar or too nonpolar will result in poor extraction efficiency. |
| Inefficient Extraction Method | Employ extraction techniques suitable for semi-volatile, medium-polarity compounds. Consider Soxhlet extraction or ultrasonic-assisted extraction with an appropriate solvent. | Steam or hydrodistillation is effective for volatile compounds like cinnamaldehyde (B126680) but may not be optimal for less volatile diterpenoids like this compound.[1][2][3] |
| Thermal Degradation | Avoid prolonged exposure to high temperatures during extraction. If using Soxhlet extraction, carefully control the temperature of the heating mantle. | Diterpenoids can be susceptible to degradation at high temperatures. |
| Incomplete Cell Lysis | Ensure the cinnamon bark is finely powdered before extraction to maximize the surface area for solvent penetration. | Inadequate grinding of the plant material will result in poor extraction yield. |
Issue 2: Poor Chromatographic Resolution (Peak Tailing, Co-elution)
| Possible Cause | Troubleshooting Step (HPLC) | Troubleshooting Step (GC-MS) | Explanation |
| Inadequate Column Selection | Use a C18 or a phenyl-hexyl column for reversed-phase HPLC. | For GC-MS, a mid-polarity column (e.g., DB-5ms or equivalent) is often suitable for terpenoid analysis. | The choice of stationary phase is critical for achieving good separation of compounds with similar polarities. |
| Suboptimal Mobile/Carrier Gas Flow | Optimize the gradient elution profile for your HPLC method. A slower gradient may improve the resolution of closely eluting peaks. | Ensure the carrier gas (Helium) flow rate is optimal for your column dimensions. Check for leaks in the system. | A proper flow rate ensures efficient interaction between the analytes and the stationary phase. |
| Active Sites in the System | Use deactivated inlet liners and columns. | In GC-MS, active sites (exposed silanol (B1196071) groups) in the inlet liner or the front of the column can cause peak tailing for polar analytes. Regular replacement of liners is recommended. | |
| Matrix Effects | Implement a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components. | A sample cleanup step is also beneficial for GC-MS analysis to prevent contamination of the inlet and column. | The cinnamon matrix is complex and contains many compounds that can interfere with the analysis of minor components like this compound. |
Issue 3: Low Sensitivity or Inconsistent Quantification
| Possible Cause | Troubleshooting Step (LC-MS/GC-MS) | General Troubleshooting | Explanation |
| Ion Suppression/Enhancement | Use an internal standard that is structurally similar to this compound and has a similar retention time. | Dilute the sample extract to minimize matrix effects. | Co-eluting matrix components can affect the ionization of the target analyte in the mass spectrometer source. |
| Inappropriate Ionization Mode | For LC-MS, experiment with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to determine the optimal mode for this compound. | The chemical nature of the analyte dictates the most effective ionization technique. | |
| Suboptimal Detector Settings | Optimize the detector parameters, such as collision energy in MS/MS, to maximize the signal for this compound. | Proper detector settings are crucial for achieving the desired sensitivity. | |
| Standard Degradation | Store this compound analytical standards under appropriate conditions (e.g., protected from light and at low temperatures) to prevent degradation. | Prepare fresh calibration standards regularly. | Degradation of standards will lead to inaccurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
A1: this compound is a diterpenoid compound found in Cinnamomum zeylanicum (Ceylon cinnamon).[4] Its detection is challenging because it is typically present at much lower concentrations compared to the major components of cinnamon essential oil, such as cinnamaldehyde and eugenol.[5][6] This requires analytical methods with high sensitivity and selectivity to distinguish it from the complex matrix.
Q2: Which analytical technique is best suited for this compound analysis?
A2: While HPLC-UV can be used for initial screening, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for the definitive identification and quantification of this compound. LC-MS is particularly advantageous for analyzing less volatile and thermally sensitive compounds like diterpenoids.[7][8]
Q3: How can I prepare a cinnamon sample for this compound analysis?
A3: A common approach involves the following steps:
-
Grinding: The dried cinnamon bark is finely powdered.
-
Extraction: The powder is extracted with a suitable solvent. For diterpenoids, a solvent of intermediate polarity like methanol (B129727), ethanol, or a mixture of hexane (B92381) and ethyl acetate is recommended. Ultrasonic or Soxhlet extraction can be employed.[1][6]
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure.
-
Cleanup (Optional but Recommended): A solid-phase extraction (SPE) step can be used to remove interfering substances before chromatographic analysis.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: While specific studies on the signaling pathways of this compound are limited, research on diterpenoids from Cinnamomum species suggests potential anti-inflammatory and anti-tumor activities.[9] Extracts of Cinnamomum zeylanicum and its major component, cinnamaldehyde, have been shown to modulate signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.[8][10] It is plausible that this compound, as a constituent of cinnamon, may contribute to these effects.
Quantitative Data Summary
The following table summarizes typical quantitative data for major components found in Cinnamomum zeylanicum essential oil. Data for this compound is often not reported due to its low abundance.
| Compound | Typical Concentration Range in Essential Oil (%) | Analytical Technique | Reference |
| (E)-Cinnamaldehyde | 60 - 75 | GC-MS, HPLC | [5][6] |
| Eugenol | 5 - 10 | GC-MS, HPLC | |
| Linalool | 1 - 5 | GC-MS | |
| Benzyl Benzoate | 1 - 5 | GC-MS | [5] |
| This compound | Trace amounts (often <0.1%) | LC-MS, GC-MS | Inferred from literature |
Experimental Protocols
Protocol 1: Extraction of this compound from Cinnamomum zeylanicum Bark
-
Sample Preparation: Grind dried Cinnamomum zeylanicum bark into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Accurately weigh 10 g of the powdered bark.
-
Place the powder in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Add 200 mL of methanol to the round-bottom flask.
-
Extract for 6-8 hours at the boiling point of the solvent.
-
-
Concentration:
-
After extraction, allow the solvent to cool.
-
Concentrate the methanolic extract using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.
-
-
Reconstitution:
-
Dissolve the dried extract in 10 mL of methanol for further analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the chromatograph.
-
Protocol 2: HPLC-UV Method for the Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: Linear gradient from 80% to 20% B
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Protocol 3: GC-MS Method for the Analysis of this compound
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Anti-inflammatory effect of cinnamon (Cinnamomum verum) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 8. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
minimizing the degradation of Cinnzeylanol during extraction
Welcome to the Technical Support Center for Cinnzeylanol Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process.
Disclaimer: Direct quantitative data on the degradation of this compound is limited in publicly available literature. The guidance provided here is based on extensive research on the stability of major components of cinnamon extracts, such as cinnamaldehyde (B126680) and other phenolic compounds, which are expected to have similar degradation pathways and sensitivities to extraction parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a diterpenoid compound found in plants of the Cinnamomum genus. Like many natural products, it is susceptible to degradation under certain environmental conditions, such as high temperatures, prolonged extraction times, and exposure to certain solvents or pH levels.[1] Degradation can lead to a loss of biological activity and the formation of undesirable byproducts, compromising the quality and therapeutic potential of the extract.
Q2: What are the main factors that can cause this compound degradation during extraction?
The primary factors contributing to the degradation of compounds in cinnamon extracts, and likely this compound, are:
-
Temperature: High temperatures can accelerate chemical reactions, leading to the breakdown of thermolabile compounds.[2][3]
-
Time: Longer extraction times increase the exposure of this compound to potentially degrading conditions.
-
Solvent: The choice of solvent can influence the stability of extracted compounds. Some solvents may be more prone to promoting degradation reactions.
-
pH: The acidity or alkalinity of the extraction medium can significantly impact the stability of phenolic and other active compounds.[4]
-
Light and Oxygen: Exposure to light and air can lead to photo-oxidation and oxidative degradation of sensitive compounds.
Q3: Which extraction methods are recommended for minimizing this compound degradation?
Modern extraction techniques are generally preferred over traditional methods like conventional heating or Soxhlet extraction due to shorter extraction times and lower operating temperatures. Recommended methods include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than conventional methods.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a "green" and efficient method that allows for extraction at relatively low temperatures, minimizing thermal degradation. The selectivity of SFE can also be tuned by modifying pressure and temperature.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction and potentially reducing degradation due to shorter exposure to high temperatures.[5]
-
Enzyme-Assisted Extraction (EAE): The use of enzymes to break down the plant cell wall can facilitate the release of target compounds under mild temperature and pH conditions, thus preserving their integrity.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Inefficient cell wall disruption | Decrease the particle size of the cinnamon bark by grinding it to a finer powder. |
| Inappropriate solvent selection | Experiment with different solvents or solvent mixtures. A combination of polar and non-polar solvents may be more effective. Ethanol has been shown to be a good solvent for extracting phenolic compounds from cinnamon.[7] |
| Suboptimal extraction parameters | Optimize extraction time and temperature. For UAE and MAE, experiment with different power settings. For SFE, adjust pressure and temperature. |
| Incomplete extraction | Increase the solvent-to-solid ratio to ensure the entire sample is sufficiently exposed to the solvent. |
Problem 2: High levels of degradation products detected in the extract.
| Possible Cause | Troubleshooting Step |
| Excessive heat | Reduce the extraction temperature. For heat-dependent methods, use the lowest effective temperature. Consider switching to a non-thermal method like UAE at a controlled temperature. |
| Prolonged extraction time | Shorten the extraction duration. Monitor the extraction kinetics to determine the optimal time for maximizing yield while minimizing degradation. |
| Inappropriate pH | Adjust the pH of the extraction solvent. Phenolic compounds are often more stable in slightly acidic conditions.[4] |
| Oxidation | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the extract in airtight, dark containers. |
| Photo-degradation | Protect the extraction setup and the resulting extract from light by using amber glassware or covering the equipment. |
Problem 3: Difficulty in separating this compound from other co-extracted compounds.
| Possible Cause | Troubleshooting Step |
| Low selectivity of the extraction method | Employ a more selective extraction technique like Supercritical Fluid Extraction (SFE), where selectivity can be fine-tuned. |
| Complex extract matrix | Use post-extraction purification techniques such as column chromatography, preparative HPLC, or solid-phase extraction (SPE) to isolate this compound. |
Data Presentation
The following tables summarize quantitative data on the extraction of key compounds from cinnamon, which can serve as a proxy for optimizing this compound extraction.
Table 1: Effect of Extraction Method on the Yield of Cinnamaldehyde.
| Extraction Method | Solvent | Temperature (°C) | Time | Cinnamaldehyde Yield (%) | Reference |
| Steam Distillation | Water | 100 | 5 hours | ~90 | [8][9] |
| Soxhlet Extraction | Ethanol | >78.37 (Boiling point of ethanol) | 5-10 hours | 62-73 | [8][9] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Shorter than conventional | Higher than hydrodistillation | [5] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 45 minutes | Higher than Soxhlet | |
| Supercritical Fluid Extraction (SFE) | CO2 | 35-50 | 90 minutes | High |
Table 2: Influence of Extraction Parameters on the Yield of Total Phenolic Content (TPC) from Cinnamon.
| Parameter | Condition 1 | TPC (mg GAE/g) | Condition 2 | TPC (mg GAE/g) | Reference |
| Solvent | 50% Ethanol | 25.4 | Water | 18.2 | |
| Temperature | 40°C | 28.3 | 60°C | 24.1 | |
| Time | 30 min | 26.5 | 90 min | 22.8 | |
| pH | 4 | Higher stability | 8 | Lower stability | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried cinnamon bark into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered cinnamon (e.g., 10 g) into an extraction vessel. Add a suitable solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonication: Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath. Set the desired ultrasonic power (e.g., 200 W) and extraction time (e.g., 30 minutes). Maintain a constant temperature (e.g., 40°C) using a cooling water bath.
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 45°C).
-
Analysis: Quantify the this compound content in the dried extract using a validated analytical method such as UPLC-MS.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Grind dried cinnamon bark to a consistent particle size.
-
Extraction Setup: Pack the ground cinnamon into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction pressure (e.g., 20 MPa) and temperature (e.g., 45°C).
-
CO2 Flow: Pump supercritical CO2 through the extraction vessel at a constant flow rate.
-
Collection: Decompress the CO2 in a separator vessel, causing the extracted compounds to precipitate. Collect the extract.
-
Analysis: Analyze the collected extract for this compound content using an appropriate analytical technique.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical troubleshooting guide for addressing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
selecting the optimal solvent system for Cinnzeylanol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Cinnzeylanol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to separate this compound using normal-phase chromatography (e.g., silica (B1680970) gel)?
A1: For the separation of diterpenoids like this compound on a silica gel stationary phase, a good starting point is a non-polar solvent system with a moderately polar modifier. Based on systems used for similar compounds from Cinnamomum zeylanicum, we recommend beginning with a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2][3] A common starting ratio to test is in the range of 9:1 to 4:1 (hexane:ethyl acetate).
Q2: How can I optimize the initial solvent system for better separation of this compound?
A2: Optimization is best achieved by systematically varying the polarity of the mobile phase. If this compound has a very low Retention Factor (Rf) and remains near the baseline in your initial system, you need to increase the polarity. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Conversely, if the Rf is too high (close to the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[4][5]
Q3: What stationary phase is recommended for this compound chromatography?
A3: Silica gel is the most commonly used stationary phase for the separation of terpenes and related natural products like this compound.[1][6] It is effective for separating compounds based on polarity. For specific applications, reversed-phase C18 silica gel can also be an option if this compound is part of a more complex, non-polar extract.
Q4: Are there alternative solvent systems to hexane/ethyl acetate?
A4: Yes, other solvent systems can be effective. For compounds from Cinnamomum species, systems such as cyclohexane:ethyl acetate and toluene:ethyl acetate have been successfully used.[7][8] For more polar compounds, a small amount of methanol (B129727) in dichloromethane (B109758) can be employed.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaked or Tailing Spots on TLC Plate | Sample is overloaded. | Dilute the sample before spotting it on the TLC plate.[5] |
| The solvent system is not optimal. | Add a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase (0.1-1%).[5] | |
| Compound is degrading on the silica gel. | Consider using a different stationary phase or deactivating the silica gel with a small amount of water. | |
| No Spots Visible on TLC Plate | The compound is not UV active. | Use a visualization reagent such as a potassium permanganate (B83412) stain or an anisaldehyde-sulfuric acid stain. |
| The sample concentration is too low. | Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| The compound is volatile and has evaporated. | This can be an issue with some terpenes; try to minimize the time the plate is exposed to air before and after development.[5] | |
| Poor Separation in Column Chromatography | The polarity of the elution solvent is too high. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). A large jump in polarity can cause all compounds to elute at once.[4] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The sample was not loaded correctly. | Load the sample in a minimal amount of solvent and ensure it is a narrow band at the top of the column. | |
| This compound Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[5] |
| This compound Does Not Move from the Baseline | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation of TLC Plate: Use a pre-coated silica gel 60 F254 plate. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve the crude extract containing this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the sample onto the starting line.
-
Preparation of Mobile Phase: Prepare a series of developing solvents with varying polarities. Good starting points are mixtures of hexane and ethyl acetate.
Solvent System (Hexane:Ethyl Acetate) 95:5 90:10 80:20 70:30 -
Development: Pour a small amount of the chosen mobile phase into a TLC chamber and place a piece of filter paper inside to ensure saturation of the chamber with solvent vapors. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm and 366 nm). If spots are not visible, use a staining reagent (e.g., anisaldehyde-sulfuric acid stain followed by gentle heating).
-
Analysis: Calculate the Rf value for each spot. An optimal solvent system for column chromatography will provide an Rf value for the target compound (this compound) between 0.2 and 0.4.
Protocol 2: Column Chromatography for this compound Purification
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar solvent system chosen from TLC analysis (e.g., hexane:ethyl acetate 95:5).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a volatile solvent.
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 95:5 to 90:10 hexane:ethyl acetate).[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain this compound.
-
Combine the pure fractions containing the target compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Table 1: Example Rf Values for Compounds in Cinnamomum Extracts in Different Solvent Systems
| Compound | Solvent System | Rf Value | Reference |
| Cinnamaldehyde | Cyclohexane:Ethyl Acetate (90:10) | 0.27 ± 0.01 | [9] |
| Eugenol | Cyclohexane:Ethyl Acetate (90:10) | 0.38 ± 0.01 | [9] |
| Cinnamaldehyde | Toluene:Ethyl Acetate (93:7) | Not specified, but used for separation | [8] |
| Cinnamaldehyde | Toluene:Ethyl Acetate:Formic Acid (19:1:0.1) | 0.27 | [10] |
Visualizations
Caption: Workflow for selecting an optimal solvent system for this compound chromatography.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. silicycle.com [silicycle.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
addressing matrix effects in Cinnzeylanol quantification from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cinnzeylanol in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][4] In complex matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.[1]
Q2: How do I know if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC flow after the analytical column.[1] Injection of an extracted blank matrix sample will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement, respectively. For a quantitative assessment, the matrix factor (MF) should be determined by comparing the peak response of this compound in a post-extraction spiked sample to its response in a neat solution.[4]
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?
A3: The main strategies to address matrix effects include:
-
Optimizing Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.[5][6]
-
Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components is a crucial step.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing a reliable reference for quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Q4: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?
A4: The absence of a commercial SIL-IS for this compound presents a significant challenge. The options include:
-
Custom Synthesis: You can partner with a company specializing in custom synthesis of stable isotope-labeled compounds. This would involve providing them with the structure of this compound to develop a synthetic route for a deuterated or ¹³C-labeled analog. General synthetic strategies often involve introducing stable isotopes in the final steps of the synthesis of the target molecule.[2][7][8]
-
Use of a Structural Analog: If a SIL-IS is not feasible, a structural analog of this compound can be used as an internal standard. However, it is crucial to validate that the analog's ionization is affected by the matrix in a similar manner to this compound, which is not always the case.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample and creating a calibration curve for each sample. This approach is laborious but can be effective in correcting for matrix effects in individual samples.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for this compound | Matrix interference, inappropriate column chemistry, or mobile phase composition. | 1. Improve sample cleanup to remove interfering compounds. 2. Experiment with different C18 columns or consider a phenyl-hexyl column. 3. Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, try methanol (B129727) instead of acetonitrile (B52724), or alter the pH with additives like formic acid or ammonium (B1175870) acetate). |
| High Variability in this compound Response Between Replicate Injections | Significant and variable matrix effects between different lots of biological matrix. | 1. Implement a more robust sample preparation method, such as SPE, to ensure consistent removal of matrix components. 2. Use a stable isotope-labeled internal standard if available. 3. If using a structural analog IS, ensure it co-elutes with this compound. |
| Low Recovery of this compound | Inefficient extraction during sample preparation. | 1. Optimize the extraction solvent for LLE or the sorbent and elution solvent for SPE. 2. For protein precipitation, evaluate different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample. 3. Ensure the pH of the sample is optimal for this compound extraction. |
| Ion Suppression Observed | Co-elution of endogenous matrix components (e.g., phospholipids). | 1. Modify the LC gradient to better separate this compound from the suppression zone. 2. Incorporate a phospholipid removal plate or cartridge in your sample preparation workflow. 3. Switching the ionization polarity (positive vs. negative) might reduce suppression from certain interferences.[3] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects for this compound
This protocol describes a method to quantitatively assess matrix effects using the matrix factor (MF).
1. Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
2. Procedure:
-
Prepare Set 1 (Neat Solution): Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare Set 2 (Post-Extraction Spike):
-
Extract blank biological matrix using your chosen sample preparation method (e.g., protein precipitation).
-
Spike the extracted blank matrix with the this compound reference standard to the same final concentration as Set 1.
-
-
LC-MS/MS Analysis: Analyze multiple replicates of both sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean peak area of this compound in Set 2) / (Mean peak area of this compound in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different matrix lots should be ≤15%.
-
Protocol 2: Comparison of Sample Preparation Methods for this compound
This protocol outlines a comparison of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to determine the optimal method for this compound quantification.
1. Materials:
-
Spiked biological matrix (e.g., plasma) with a known concentration of this compound.
-
For PPT: Acetonitrile, Methanol.
-
For LLE: Ethyl acetate, Methyl tert-butyl ether (MTBE).
-
For SPE: C18 SPE cartridges and appropriate conditioning, washing, and elution solvents.
2. Procedure:
-
Divide the spiked plasma into three sets.
-
Set A (PPT): Precipitate proteins using cold acetonitrile (e.g., 3:1 ratio of solvent to plasma). Vortex and centrifuge. Analyze the supernatant.
-
Set B (LLE): Extract this compound using ethyl acetate. Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.
-
Set C (SPE): Condition a C18 SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute this compound with an appropriate solvent (e.g., methanol). Evaporate the eluate and reconstitute.
-
Analysis: Analyze the final extracts from all three methods by LC-MS/MS.
3. Data Evaluation:
-
Recovery (%): (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100.
-
Matrix Effect (%): ((Peak area in the presence of matrix / Peak area in neat solution) - 1) x 100.
Illustrative Comparison of Sample Preparation Methods for this compound
| Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80 - 95 | -40 to +20 | Fast, simple, inexpensive | High potential for matrix effects[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -20 to +10 | Good cleanup, reduces matrix effects | More labor-intensive, requires solvent evaporation and reconstitution |
| Solid-Phase Extraction (SPE) | 85 - 105 | -10 to +5 | Excellent cleanup, minimal matrix effects[9][10] | More expensive, requires method development |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Cinnzeylanol and Cinnamaldehyde: A Comparative Guide on Antimicrobial Efficacy
In the landscape of natural antimicrobial agents, compounds derived from Cinnamomum zeylanicum (Ceylon cinnamon) have garnered significant attention from the scientific community. Among these, cinnamaldehyde (B126680) is the most well-studied and recognized for its potent antimicrobial properties. This guide provides a detailed comparison of the antimicrobial efficacy of cinnamaldehyde and another constituent of Cinnamomum zeylanicum, cinnzeylanol (B1150427). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Overview of this compound and Cinnamaldehyde
Cinnamaldehyde is an α,β-unsaturated aldehyde that constitutes the vast majority of cinnamon bark oil, typically ranging from 65-80% of its composition.[1][2] It is the primary contributor to the characteristic flavor and aroma of cinnamon. Extensive research has demonstrated its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[3][4][5]
This compound , in contrast, is a diterpene isolated from the bark of Cinnamomum zeylanicum. Its chemical formula is C₂₀H₃₂O₇ and its CAS number is 62394-04-1. While it is a known constituent of cinnamon, there is a notable scarcity of scientific literature detailing the antimicrobial activity of the isolated compound. Some commercial suppliers refer to "this compound" as a botanical extract of Cinnamomum zeylanicum, with its antimicrobial effects attributed to the presence of cinnamaldehyde and eugenol.[6] This ambiguity highlights a significant gap in the current research landscape regarding the intrinsic antimicrobial properties of purified this compound.
Due to the lack of available experimental data on the antimicrobial efficacy of isolated this compound, this guide will focus on the extensive data available for cinnamaldehyde and will highlight the need for future research into the potential antimicrobial activities of this compound.
Antimicrobial Efficacy of Cinnamaldehyde
The antimicrobial activity of cinnamaldehyde has been evaluated against a diverse array of pathogenic and spoilage bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antimicrobial Data for Cinnamaldehyde
The following tables summarize the MIC and MBC values of cinnamaldehyde against various bacterial species as reported in several studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde against various bacteria.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4.88 | [5] |
| Staphylococcus aureus | ATCC 25923 | 4.88 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 19.53 | [5] |
| Escherichia coli | O157:H7 | 12,500 | [7] |
| Yersinia enterocolitica | O9 | 6,250 | [7] |
| Proteus spp. | - | 1,500 | [7] |
| Klebsiella pneumoniae | - | 3,125 | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of Cinnamaldehyde against various bacteria.
| Bacterium | Strain | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 112.5 - 1800 (% v/v converted) | [8] |
| Multidrug-resistant P. aeruginosa | Clinical Isolates | 112.5 - 1800 (% v/v converted) | [8] |
Note: Conversion from % v/v to µg/mL depends on the density of cinnamaldehyde (approx. 1.05 g/mL). The values presented are estimations for comparative purposes.
Mechanism of Antimicrobial Action: Cinnamaldehyde
Cinnamaldehyde exerts its antimicrobial effects through a multi-targeted mechanism, primarily focused on disrupting the bacterial cell structure and function.
Key Mechanisms of Action:
-
Cell Membrane Damage: Cinnamaldehyde's lipophilic nature allows it to readily insert into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability and leakage of essential intracellular components such as ions, ATP, and genetic material.
-
Inhibition of ATPases: The compound has been shown to inhibit bacterial ATPases, which are crucial for energy production and maintaining cellular homeostasis.
-
Inhibition of Cell Division: Cinnamaldehyde can interfere with the process of bacterial cell division, preventing replication.
-
Alteration of Lipid Profile: It can modify the fatty acid composition of the bacterial cell membrane, affecting its fluidity and function.
-
Anti-Quorum Sensing Effects: Cinnamaldehyde can interfere with bacterial communication systems (quorum sensing), which are often essential for virulence and biofilm formation.
-
Inhibition of Biofilm Formation: By disrupting cell adhesion and quorum sensing, cinnamaldehyde effectively inhibits the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][8]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed antimicrobial mechanism of cinnamaldehyde and a general workflow for determining its antimicrobial efficacy.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the antimicrobial efficacy of cinnamaldehyde.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Cinnamaldehyde Stock Solution: A stock solution of cinnamaldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the cinnamaldehyde dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of cinnamaldehyde that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
MBC Determination: The MBC is defined as the lowest concentration of cinnamaldehyde that results in a ≥99.9% reduction in the initial bacterial inoculum.
This compound: A Call for Further Research
As highlighted, there is a significant disparity in the available research on the antimicrobial properties of cinnamaldehyde versus this compound. While cinnamaldehyde is well-established as a potent antimicrobial agent with a multi-faceted mechanism of action, the antimicrobial potential of isolated this compound remains largely unexplored.
The ambiguity of the term "this compound" in some commercial contexts, where it may refer to a broader cinnamon extract, underscores the need for clear scientific investigation into the purified diterpene. Future research should focus on:
-
Isolation and Purification: Developing standardized methods for the isolation and purification of this compound from Cinnamomum zeylanicum.
-
Antimicrobial Screening: Conducting comprehensive antimicrobial screening of purified this compound against a wide range of clinically relevant bacteria and fungi.
-
Quantitative Analysis: Determining the MIC and MBC values of this compound to quantify its antimicrobial potency.
-
Mechanistic Studies: Investigating the mechanism of action of this compound if significant antimicrobial activity is observed.
Conclusion
Cinnamaldehyde stands out as a powerful natural antimicrobial compound with a well-documented efficacy against a variety of microorganisms. Its ability to disrupt bacterial cell membranes and interfere with essential cellular processes makes it a promising candidate for further development as a therapeutic agent or preservative.
In contrast, the antimicrobial properties of this compound, a diterpene also found in cinnamon, are not yet characterized in the scientific literature. This represents a significant knowledge gap and an opportunity for future research to explore the full spectrum of antimicrobial compounds within Cinnamomum zeylanicum. A thorough investigation into the bioactivity of isolated this compound is warranted to determine if it contributes to the overall antimicrobial profile of cinnamon and if it holds potential as a novel antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of Cinnamomum zeylanicum essential oil against colistin-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 7. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Cinnzeylanol and Eugenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Cinnzeylanol, a primary bioactive constituent of Cinnamomum zeylanicum (cinnamon), and eugenol (B1671780), found in high concentrations in cloves, have garnered significant attention for their anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory efficacy, supported by experimental data, to aid researchers in their exploration of these natural molecules for drug development. For the purpose of this comparison, the anti-inflammatory effects of this compound will be primarily represented by its major active component, cinnamaldehyde (B126680), alongside data from C. zeylanicum extracts.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound (represented by cinnamaldehyde and C. zeylanicum extracts) and eugenol on key inflammatory mediators. It is important to note that the data are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Inflammatory Mediator | Compound/Extract | Test System | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) | Cinnamaldehyde | LPS-stimulated RAW 264.7 macrophages | IC50: 55 ± 9 µM | [1] |
| Eugenol | LPS-stimulated RAW 264.7 macrophages | Decreased NOx levels at 15, 25, and 50 µM | [2] | |
| C. zeylanicum ethanolic leaf extract | Nitric oxide radical scavenging assay | IC50: 40.26 ± 0.52 µg/mL | [3] | |
| TNF-α | Cinnamaldehyde | LPS-stimulated RAW 264.7 macrophages | IC50: 63 ± 9 µM | [1] |
| Eugenol | LPS-stimulated RAW 264.7 macrophages | Decreased TNF-α levels at 15, 25, and 50 µM | [2] | |
| Cinnamaldehyde & Eugenol | PBMCs from rheumatoid arthritis patients | Significantly reduced TNF-α levels | [4] | |
| IL-1β | Cinnamaldehyde & Eugenol | LPS-stimulated RAW 264.7 macrophages | Decreased IL-1β levels at 15, 25, and 50 µM | [2] |
| IL-6 | Cinnamaldehyde & Eugenol | LPS-stimulated RAW 264.7 macrophages | Decreased IL-6 levels at 15, 25, and 50 µM | [2] |
| Cinnamaldehyde & Eugenol | PBMCs from rheumatoid arthritis patients | Significantly reduced IL-6 levels | [4] | |
| COX-1 | C. zeylanicum DM leaf extract | In vitro enzyme inhibition assay | IC50: 6.62 ± 0.85 µg/mL | [3] |
| C. zeylanicum ethanolic leaf extract | In vitro enzyme inhibition assay | IC50: 26.58 ± 2.79 µg/mL | [3] | |
| COX-2 | C. zeylanicum DM leaf extract | In vitro enzyme inhibition assay | IC50: 44.91 ± 3.06 µg/mL | [3] |
| C. zeylanicum ethanolic leaf extract | In vitro enzyme inhibition assay | IC50: 318.74 ± 12.34 µg/mL | [3] | |
| Cinnamaldehyde | IL-1β-induced RCMEC | Reduced COX-2 activity | [5] | |
| PGE2 | Cinnamaldehyde | LPS-activated RAW 264.7 macrophages | Inhibition of PGE2 production | [5] |
| Cinnamaldehyde | IL-1β-induced b.End3 cells | Decreased PGE2 production | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies across different studies. DM: Dichloromethane:Methanol; LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; RCMEC: Rat Cerebral Microvascular Endothelial Cells.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound/cinnamaldehyde or eugenol) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.[7]
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[7]
-
Incubate the mixture at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
TNF-α Secretion Assay using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the quantification of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Protocol:
-
Sample Collection: Following cell culture, treatment, and stimulation as described in the NO production assay, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.[8]
-
ELISA Procedure (using a commercial kit):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.[8]
-
Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 1.5-2 hours at 37°C.[9]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Cyclooxygenase (COX-1 and COX-2) Enzyme Activity Assay
This assay measures the peroxidase activity of COX enzymes, which are crucial in the synthesis of prostaglandins.
Protocol:
-
Enzyme Preparation: Use purified recombinant COX-1 or COX-2 enzymes or cell lysates containing the enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin (B1673048) (a cofactor), and the enzyme preparation.[10]
-
Inhibitor Pre-incubation: Add the test compounds (this compound/cinnamaldehyde or eugenol) or known COX inhibitors (e.g., SC-560 for COX-1, celecoxib (B62257) for COX-2) to the wells and pre-incubate at 37°C for 10 minutes.[10]
-
Initiate Reaction: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The peroxidase activity can be measured using different methods:
-
Fluorometric: A probe that fluoresces upon oxidation by the peroxidase activity of COX is used. The fluorescence is measured at an appropriate excitation/emission wavelength (e.g., 535/587 nm).[1]
-
Luminometric: A chemiluminescent substrate is used, and the light emission, which is proportional to COX activity, is measured.[11]
-
LC-MS/MS: The production of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX activity, is quantified using liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.[10]
-
-
Data Analysis: Calculate the percentage inhibition of COX-1 or COX-2 activity by the test compounds compared to the vehicle control. IC50 values can be determined from dose-response curves.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms of this compound and eugenol, the following diagrams are provided.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, cytotoxicity and antilipidemic properties: novel bioactivities of true cinnamon (Cinnamomum zeylanicum Blume) leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and anti-inflammatory effects of cinnamaldehyde and eugenol on mononuclear cells of rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
- 6. Effects of cinnamaldehyde on PGE2 release and TRPV4 expression in mouse cerebral microvascular endothelial cells induced by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Unlocking Antibiotic Synergy: A Comparative Guide to Cinnzeylanol's Potentiation Effects
For Immediate Release
A deep dive into the synergistic capabilities of Cinnzeylanol, a key component of cinnamon, reveals its potential to revitalize conventional antibiotics in the fight against multidrug-resistant bacteria. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the enhanced efficacy of antibiotic combinations, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The growing threat of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of synergistic combinations of conventional antibiotics with natural compounds. This compound, a primary bioactive constituent of Cinnamomum zeylanicum (cinnamon), has demonstrated significant potential in enhancing the efficacy of various antibiotics against a spectrum of pathogenic bacteria. This guide provides a comparative analysis of this compound's synergistic effects, presenting key experimental data and methodologies to facilitate further research and development in this critical area. The antimicrobial and synergistic activities of this compound are largely attributed to its main components, cinnamaldehyde (B126680) and eugenol[1].
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound (represented by its major active component, cinnamaldehyde) with conventional antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the reduction in Minimum Inhibitory Concentration (MIC) of various antibiotics when combined with cinnamaldehyde against several bacterial strains.
Table 1: Synergistic Effect of Cinnamaldehyde with Antibiotics against Gram-Positive Bacteria
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | FICI | Reference |
| Staphylococcus aureus | Ampicillin | - | - | 8 | 0.24 - 0.37 | [2] |
| Staphylococcus aureus | Piperacillin | - | - | 8 | 0.24 - 0.37 | [2] |
| Staphylococcus aureus | Bacitracin | - | - | 8 | 0.24 - 0.37 | [2] |
| MRSA | Amikacin | - | - | - | 0.19 - 0.50 | [2] |
| MRSA | Amoxicillin | - | - | - | 0.19 - 0.50 | [2] |
| MRSA | Gentamicin | - | - | - | 0.19 - 0.50 | [2] |
| Listeria monocytogenes | Nisin | - | - | 4 | 0.50 | [2] |
Table 2: Synergistic Effect of Cinnamaldehyde with Antibiotics against Gram-Negative Bacteria
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | FICI | Reference |
| Escherichia coli | Cefotaxime | - | - | 2 - 1024 | - | [3] |
| Klebsiella pneumoniae | Cefotaxime | - | - | 2 - 1024 | - | [3] |
| Escherichia coli | Ciprofloxacin | - | - | 2 - 1024 | - | [3] |
| Klebsiella pneumoniae | Ciprofloxacin | - | - | 2 - 1024 | - | [3] |
| Pseudomonas aeruginosa | Colistin | 6.8 µM | 1.7 µM | 4 | 0.5 | [4] |
Mechanisms of Synergy
The synergistic action of this compound with conventional antibiotics is multifactorial, primarily involving the disruption of the bacterial cell envelope and the inhibition of efflux pumps.
-
Cell Membrane Disruption: Cinnamaldehyde, a key component of this compound, is known to damage the bacterial cell membrane structure, leading to increased permeability[5]. This disruption facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.
-
Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. This compound has been shown to inhibit the activity of these pumps. For instance, trans-cinnamaldehyde has been observed to downregulate the expression of the adeA and adeB genes, which are part of the Resistance-Nodulation-Division (RND) family of efflux pumps in Acinetobacter baumannii[6][7]. By inhibiting these pumps, this compound increases the intracellular concentration of the antibiotic, thereby restoring its efficacy.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed protocols for the key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound (or cinnamaldehyde) and the desired antibiotic in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic horizontally and this compound vertically.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
-
Interpret the results as follows:
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
-
Preparation:
-
Prepare bacterial cultures in the logarithmic phase of growth.
-
Prepare test tubes with broth containing the antimicrobial agents at desired concentrations (e.g., sub-inhibitory concentrations based on MIC values). Include a growth control (no antimicrobial) and controls for each agent alone.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each combination and control.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours[11][12].
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing the Science
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Cinnzeylanol from Diverse Cinnamomum Species for Researchers and Drug Development Professionals
An in-depth examination of the diterpenoid Cinnzeylanol, a bioactive compound found in various Cinnamomum species. This guide provides a comparative overview of its presence, extraction methodologies, and known biological activities, supported by available data and experimental protocols.
This compound, a complex diterpenoid, is a constituent of the bark of several species within the Cinnamomum genus. While not as abundant as primary components like cinnamaldehyde (B126680) or eugenol, its unique chemical structure and potential pharmacological activities have garnered interest within the scientific community. This guide aims to provide a comparative analysis of this compound across different Cinnamomum species, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Comparative Presence of this compound
This compound has been identified as a component in the bark of Cinnamomum zeylanicum (also known as Cinnamomum verum or "true cinnamon") and Cinnamomum cassia ("Chinese cinnamon").[1] These species are the most commercially significant and widely studied sources of cinnamon. While this compound is acknowledged as a constituent in these plants, comprehensive quantitative studies directly comparing its concentration across a wide range of Cinnamomum species are limited in the currently available scientific literature. Most phytochemical analyses of Cinnamomum species tend to focus on the more abundant volatile compounds.
Table 1: Presence of this compound and Related Diterpenoids in select Cinnamomum Species
| Compound | Cinnamomum zeylanicum (True Cinnamon) | Cinnamomum cassia (Chinese Cinnamon) | Other Cinnamomum Species |
| This compound | Present in bark[2] | Present in bark[1] | Reported as a pentacyclic diterpene in the genus[2] |
| Cinnzeylanine | Present in bark (acetyl derivative of this compound)[2] | Present in bark[1] | Reported as a pentacyclic diterpene in the genus[2] |
| Anhydrothis compound | Not explicitly reported | Present in bark[1] | Mentioned in the context of C. cassia metabolism studies[1] |
| Anhydrocinnzeylanine | Not explicitly reported | Present in bark[1] | Mentioned in the context of C. cassia metabolism studies[1] |
Note: The table indicates the presence of the compounds. Specific quantitative data is not consistently available in the cited literature for a direct comparison of concentrations.
Experimental Protocols
The isolation and quantification of this compound require specific analytical techniques due to its non-volatile nature and relatively low abundance compared to essential oil components.
Extraction and Isolation
A general workflow for the extraction and isolation of diterpenoids like this compound from Cinnamomum bark is outlined below.
Methodology Details:
-
Extraction: The dried and powdered bark of the Cinnamomum species is subjected to solvent extraction. Methanol or ethanol (B145695) are commonly used solvents for extracting diterpenoids.[3]
-
Fractionation: The resulting crude extract is then fractionated. This can be achieved through liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: Further purification is carried out using column chromatography techniques. A combination of silica (B1680970) gel and Sephadex columns is often employed.
-
High-Performance Liquid Chromatography (HPLC): For final isolation and quantification, Reverse-Phase HPLC is a suitable method. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.[4]
-
Structural Elucidation and Quantification: The structure of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Quantification can be performed using a validated HPLC method with a suitable standard.
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantitative analysis of non-volatile compounds in plant extracts. For this compound, an HPLC system equipped with a UV or Mass Spectrometry (MS) detector would be appropriate. The development of a specific and validated HPLC method is crucial for accurate quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily used for volatile compounds, GC-MS can be employed for the analysis of derivatized non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used for the quantification of specific compounds in a mixture, provided that unique and well-resolved signals for the target compound are present in the spectrum.
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on Cinnamomum extracts containing a mixture of bioactive compounds, including diterpenoids, have demonstrated various pharmacological activities. The anti-inflammatory and anticancer properties are of particular interest.
Anti-inflammatory and Anticancer Signaling Pathways
Extracts from Cinnamomum species have been shown to modulate key signaling pathways involved in inflammation and cancer progression. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathways are two of the most significant. It is plausible that this compound, as a constituent of these extracts, contributes to these biological effects.
Pathway Description:
-
NF-κB Pathway: In its inactive state, NF-κB is bound to its inhibitor, IκBα, in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation. Bioactive compounds in cinnamon may inhibit the activation of the IKK complex, thereby suppressing the inflammatory response.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Growth factors can activate PI3K, which in turn activates Akt. Akt then activates mTOR, a key regulator of cell growth and protein synthesis. Some compounds in cinnamon have been shown to inhibit components of this pathway, suggesting a potential mechanism for their anticancer effects.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, bioactive compound within the rich phytochemical landscape of the Cinnamomum genus. While its presence in key species like C. zeylanicum and C. cassia is established, a clear, quantitative comparative analysis across a broader range of species is a notable gap in the current research. Such data would be invaluable for identifying species with higher yields of this compound for further pharmacological investigation.
Future research should focus on:
-
Developing and validating robust analytical methods for the routine quantification of this compound in various Cinnamomum species.
-
Conducting comprehensive comparative studies to map the distribution and concentration of this compound across the genus.
-
Isolating sufficient quantities of pure this compound to conduct in-depth pharmacological studies to elucidate its specific mechanisms of action and its contribution to the overall bioactivity of cinnamon extracts.
For researchers and professionals in drug development, a deeper understanding of the distribution and biological activities of specific diterpenoids like this compound could unlock new avenues for the development of novel therapeutic agents from natural sources.
References
- 1. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Cinnzeylanol and Synthetic Preservatives: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The demand for natural alternatives to synthetic preservatives is growing, driven by consumer preferences and concerns over the potential long-term health effects of synthetic compounds. This guide provides an objective comparison of the efficacy of Cinnzeylanol, a natural extract from Cinnamomum zeylanicum, with common synthetic preservatives such as parabens, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The comparison is supported by experimental data on their antimicrobial and antioxidant properties, detailed methodologies of key experiments, and an exploration of their underlying mechanisms of action.
Chemical Identity and Source
This compound is a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum. Its primary active components are cinnamaldehyde (B126680) and eugenol, which are largely responsible for its antimicrobial and antioxidant activities[1][2].
Synthetic Preservatives are chemically manufactured compounds used extensively in the food, cosmetic, and pharmaceutical industries. Common examples include:
-
Parabens: Esters of p-hydroxybenzoic acid, such as methylparaben, propylparaben, and butylparaben.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant derived from phenol.
-
Butylated Hydroxyanisole (BHA): A synthetic antioxidant consisting of a mixture of two isomeric organic compounds.
Comparative Efficacy: Antimicrobial Activity
The antimicrobial efficacy of preservatives is a critical parameter for their application. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
A study directly comparing the preservative effectiveness of Cinnamomum zeylanicum essential oil (at 2.5%) with methylparaben (at 0.4%) in cosmetic emulsions demonstrated that cinnamon oil completely inhibited the growth of bacteria, yeast, and mold over an 8-week period, whereas methylparaben's efficacy was not as absolute against all microbes[3][4][5].
Table 1: Comparative Antimicrobial Efficacy (MIC values)
| Preservative | Microorganism | MIC (µg/mL) | Reference |
| This compound (as C. zeylanicum essential oil) | Staphylococcus aureus | 7.37 | [1] |
| Escherichia coli | 14.75 | [1] | |
| Candida albicans | 7.37 | [1] | |
| Pseudomonas aeruginosa | 29.50 | [1] | |
| Methylparaben | Staphylococcus aureus | >2500 | [5] |
| Escherichia coli | >2500 | [5] | |
| Candida albicans | >1250 | [5] | |
| Pseudomonas aeruginosa | >2500 | [5] | |
| Propylparaben | Enterobacter cloacae | ~396 (2.2 mM) | [6] |
| Cinnamaldehyde (major component of this compound) | Staphylococcus aureus | 250 | [7] |
| Escherichia coli | 250 | [7] | |
| Pseudomonas aeruginosa | 500 | [7] |
Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison is most accurate when conducted within the same study.
Comparative Efficacy: Antioxidant Activity
Antioxidants are crucial for preventing oxidative degradation of products. Their efficacy is often measured by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common metric. A lower IC50 value indicates higher antioxidant activity.
Studies have shown that cinnamon extracts exhibit significant antioxidant activity, in some cases comparable to or even exceeding that of synthetic antioxidants like BHT and BHA.
Table 2: Comparative Antioxidant Efficacy (IC50 values from DPPH assay)
| Preservative | IC50 (mg/mL) | Reference |
| This compound (as C. zeylanicum essential oil) | 9.53 | [1][8] |
| Butylated Hydroxytoluene (BHT) | 0.011 | [1][8] |
| Butylated Hydroxyanisole (BHA) | 0.0052 | [9] |
Note: Lower IC50 values indicate greater antioxidant activity. Experimental conditions can influence results.
Mechanisms of Action
This compound: Disruption of Microbial Cell Integrity
The primary antimicrobial mechanism of this compound, largely attributed to cinnamaldehyde, involves the disruption of microbial cell walls and membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This compound has also been shown to interfere with microbial enzyme activity and biofilm formation. In fungi like Candida albicans, it can induce cell wall remodeling and disrupt the mitotic spindle, leading to cell cycle arrest[10][11][12].
Antimicrobial mechanism of this compound.
Synthetic Preservatives: Diverse Cellular Targets
Parabens: The antimicrobial action of parabens is primarily attributed to the disruption of microbial membrane transport processes. They are thought to interfere with the lipid bilayer, altering membrane fluidity and inhibiting key enzymes like ATPases and phosphotransferases. Some evidence also suggests they can inhibit DNA and RNA synthesis[6][13]. The length of the alkyl chain in parabens correlates with their antimicrobial activity, with longer chains exhibiting greater efficacy[13].
Antimicrobial mechanism of Parabens.
BHT and BHA: The primary mechanism of action for BHT and BHA is their ability to act as free radical scavengers. They donate a hydrogen atom to free radicals, converting them into more stable molecules and terminating the oxidative chain reactions that lead to product degradation. At a cellular level, they have been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and stress responses[14][15].
Antioxidant mechanism of BHT and BHA.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
Broth microdilution workflow for MIC determination.
Detailed Protocol:
-
Preparation of Preservative Solutions: A stock solution of the preservative is prepared and serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The diluted inoculum is added to each well of the microtiter plate containing the preservative dilutions. A positive control (broth with inoculum, no preservative) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
DPPH radical scavenging assay workflow.
Detailed Protocol:
-
Reagent Preparation: A solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. A stock solution of the test compound is also prepared and serially diluted.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to a series of tubes or wells, followed by the addition of different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the % inhibition against the concentration of the test compound.
Conclusion
This compound demonstrates significant antimicrobial and antioxidant properties, positioning it as a viable natural alternative to synthetic preservatives. While synthetic preservatives like parabens, BHT, and BHA have a long history of use and are effective at low concentrations, this compound offers a broad spectrum of activity with a mechanism of action that is disruptive to microbial cells.
The choice between this compound and synthetic preservatives will depend on the specific application, desired product characteristics (e.g., "natural" labeling), and the target microbial and oxidative challenges. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of efficacy. However, the existing data strongly supports the potential of this compound as an effective natural preservative for consideration in the development of food, cosmetic, and pharmaceutical products.
References
- 1. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antimicrobial activity of essential oils, plant extracts and methylparaben in cosmetic emulsions: 2 months study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Antimicrobial Activity of Essential Oils, Plant Extracts and Methylparaben in Cosmetic Emulsions: 2 Months Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamon (Cinnamomum zeylanicum) Oil as a Potential Alternative to Antibiotics in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamomum zeylanicum bark essential oil induces cell wall remodelling and spindle defects in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnzeylanol Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum, has garnered significant interest for its diverse pharmacological activities. The therapeutic potential of this extract is largely attributed to its principal bioactive constituents: cinnamaldehyde (B126680) and eugenol (B1671780). Accurate and reliable quantification of these marker compounds is paramount for quality control, standardization, and ensuring the therapeutic efficacy of this compound-based products. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of cinnamaldehyde and eugenol.
Quantitative Performance Data
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC, HPTLC, and GC-MS in the quantification of cinnamaldehyde and eugenol, allowing for a direct comparison of their capabilities.
| Parameter | HPLC | HPTLC | GC-MS |
| Linearity Range | Cinnamaldehyde: 1 - 200 µg/mLEugenol: 10 - 100 ng/mL | Cinnamaldehyde: 10 - 2000 ng/bandEugenol: 10 - 2000 ng/band | Cinnamaldehyde: 0.1 - 10 µg/mL (representative)Eugenol: 0.1 - 10 µg/mL (representative) |
| Correlation Coefficient (r²) | ≥ 0.994 | ≥ 0.998 | ≥ 0.998 |
| Limit of Detection (LOD) | Cinnamaldehyde: 0.069 ppmEugenol: 4.81 ng/mL | Cinnamaldehyde: 3.56 ng/bandEugenol: 3.62 ng/band | Clove Oil (Eugenol): 0.02 ppm |
| Limit of Quantification (LOQ) | Cinnamaldehyde: 0.23 ppmEugenol: 14.58 ng/mL | Cinnamaldehyde: 10.68 ng/bandEugenol: 10.86 ng/band | Cinnamaldehyde: 500 ng/mLEugenol: 10 ng/mL |
| Accuracy (% Recovery) | 98.74 - 101.95% | Not explicitly found in a comparable format | 80.23 - 115.41% (representative for essential oil components) |
| Precision (%RSD) | 0.92 - 2.68% | Not explicitly found in a comparable format | ≤ 12.03% (intra-day), ≤ 11.34% (inter-day) (representative for essential oil components) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the quantification of cinnamaldehyde and eugenol in this compound extracts using HPLC, HPTLC, and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered this compound extract.
-
Add 50 mL of methanol (B129727) and sonicate for 30 minutes to extract the analytes.[1]
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[1]
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.[1]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 200 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40 v/v).[1][2]
3. Calibration:
-
Prepare a stock standard solution (1000 µg/mL) of cinnamaldehyde and eugenol in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL for cinnamaldehyde and 10 to 100 ng/mL for eugenol.[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
High-Performance Thin-Layer Chromatography (HPTLC) Method
1. Sample Preparation:
-
Accurately weigh 2 g of powdered this compound extract.
-
Macerate with 20 mL of a n-hexane:chloroform (1:1 v/v) mixture overnight.[3]
-
Filter the extract and evaporate the filtrate to dryness.[3]
-
Dissolve the residue in 10 mL of methanol.[3]
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated HPTLC plates with silica (B1680970) gel 60 F254.[3]
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (19:1:0.1 v/v/v).[3]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 295 nm for cinnamaldehyde and 280 nm for eugenol.[3]
3. Calibration:
-
Prepare a stock solution of cinnamaldehyde and eugenol in methanol.
-
Prepare working standards to cover the linearity range of 10-2000 ng/band for both analytes.[4]
-
Construct a calibration curve by plotting the peak area against the amount of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation:
-
Hydrodistillation: Subject 25 g of powdered this compound extract mixed with 500 mL of distilled water to hydrodistillation for 4 hours.[5] Dry the collected essential oil with anhydrous sodium sulfate.[5]
-
Solvent Extraction: Alternatively, perform solvent extraction with a suitable solvent like methanol or hexane.
-
Dilution: Accurately weigh approximately 10 mg of the extracted oil and dissolve it in 10 mL of hexane.
-
Internal Standard: Add a known amount of an internal standard (e.g., ethyl benzoate) to the diluted sample.
2. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Initial temperature of 60°C for 3 min, then ramp to 190°C at 3°C/min, hold for 1 min, then ramp to 220°C at 5°C/min and hold for 5 min.[5]
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
3. Calibration:
-
Prepare a stock standard solution (e.g., 1000 µg/mL) of cinnamaldehyde and eugenol in hexane.
-
Prepare a series of calibration standards containing the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods to ensure consistency and reliability of results across different techniques.
Caption: Cross-validation workflow for analytical methods.
References
- 1. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scitepress.org [scitepress.org]
- 4. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. benchchem.com [benchchem.com]
Cinnzeylanol: A Comparative Safety and Toxicity Analysis with Other Phytochemicals
For researchers and professionals in drug development, understanding the safety and toxicity profile of a phytochemical is paramount. This guide provides a comparative analysis of Cinnzeylanol against other well-researched phytochemicals: cinnamaldehyde (B126680), eugenol, and resveratrol (B1683913). Due to a scarcity of direct toxicological data for this compound, this guide focuses on comparing its major chemical relatives found in cinnamon, cinnamaldehyde and eugenol, with resveratrol, a widely studied polyphenol. This comparison aims to provide a baseline for evaluating the potential safety of this compound.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for cinnamaldehyde, eugenol, and resveratrol, providing a framework for comparison.
Table 1: Acute and Sub-chronic Toxicity Data
| Phytochemical | Test Species | Route of Administration | LD50 | NOAEL | Reference(s) |
| Cinnamaldehyde | Rat | Oral | 2220 mg/kg | 0.017 µg/mL (zebrafish embryo) | [1][2][3][4][5] |
| Rabbit | Dermal | 1260 mg/kg | - | [1] | |
| Eugenol | Rat | Oral | 1930 - 2680 mg/kg | 300 mg/kg/day | [6][7][8][9][10] |
| Mouse | Oral | >1500 mg/kg | 300 mg/kg/day | [11][12] | |
| Resveratrol | Rat | Oral | >5000 mg/kg | 200 mg/kg/day | [13][14] |
| Dog | Oral | - | 600 mg/kg/day | [13] |
Table 2: In Vitro Cytotoxicity (IC50) Data
| Phytochemical | Cell Line | Assay | IC50 | Treatment Duration | Reference(s) |
| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | MTT | 16.9 µg/mL | 24 hours | [15][16] |
| MDA-MB-231 (Breast Cancer) | MTT | 12.23 µg/mL | 48 hours | [15][16] | |
| MCF-7 (Breast Cancer) | MTT | 58 µg/mL | 24 hours | [15][17] | |
| HCT-116 (Colon Cancer) | - | 30.7 µg/mL | 24 hours | [18] | |
| HT-29 (Colon Cancer) | - | 9.12 µg/mL | Not Specified | [18][19] | |
| Jurkat (Leukemia) | - | ~7.5 µg/mL (0.057 µM) | Not Specified | [15] | |
| Eugenol | MCF-7 (Breast Cancer) | - | 1.5 µg/mL | - | [20] |
| MDA-MB-231 (Breast Cancer) | - | 2.89 mM | 48 hours | [20] | |
| PC3 (Prostate Cancer) | - | 89.44 µg/mL | 48 hours | [20] | |
| HeLa (Cervical Cancer) | MTT | 200 µg/mL | - | [21] | |
| BM-MSCs (Normal) | MTT | 400 µg/mL | 24 & 48 hours | [22] | |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 µM | - | [23] |
| HepG2 (Liver Cancer) | MTT | 57.4 µM | - | [23] | |
| 4T1 (Breast Cancer) | - | 93 µM | - | [24] | |
| B103 (Neuroblastoma) | Cell Viability | 17.86 µM | 48 hours | [25] | |
| A549 (Lung Cancer) | Trypan Blue | 25.5 µmol/L | 48 hours | [26] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols commonly employed in the assessment of the comparator phytochemicals.
Acute Oral Toxicity (LD50) Determination (as per OECD Guideline 423)
The acute oral toxicity is often determined using a method like the Acute Toxic Class Method (OECD Guideline 423). In this procedure, the test substance is administered orally to a group of fasted animals (commonly rats) in a stepwise manner. The starting dose is selected based on available information. Observations for mortality and clinical signs of toxicity are made for up to 14 days. This method allows for the estimation of the LD50 (the dose lethal to 50% of the test population) and the identification of the toxicity class of the substance.
Sub-chronic Oral Toxicity (NOAEL) Determination (as per OECD Guideline 408)
To determine the No-Observed-Adverse-Effect Level (NOAEL), a 90-day sub-chronic oral toxicity study is typically conducted. The test substance is administered daily to several groups of rodents at different dose levels. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A complete necropsy is performed, and organs are weighed and examined histopathologically. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In this assay, cultured cells are seeded in 96-well plates and treated with various concentrations of the test substance for a specified duration (e.g., 24, 48, or 72 hours). After the treatment period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is then calculated.
Key Signaling Pathways and Experimental Workflows
The toxicity of phytochemicals can often be attributed to their interaction with specific cellular signaling pathways.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Cinnamaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. futuredent.gr [futuredent.gr]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
- 10. fishersci.com [fishersci.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 16. Targets and Mechanism Used by Cinnamaldehyde, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 24. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiproliferative and Cytotoxic Effects of Resveratrol in Mitochondria-Mediated Apoptosis in Rat B103 Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Cinnzeylanol vs. Known Anti-inflammatory Drugs: An In Vivo Comparative Analysis
This guide provides a detailed comparison of the in vivo anti-inflammatory properties of Cinnzeylanol, a key bioactive compound found in cinnamon, against established anti-inflammatory drugs. The data presented is compiled from studies utilizing the carrageenan-induced paw edema model, a standard for acute inflammation research. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound.
Experimental Model: Carrageenan-Induced Paw Edema
The primary model cited in this comparison is the carrageenan-induced paw edema in rats. This widely used and validated model induces a biphasic acute inflammatory response. The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase (3 hours onwards) is mediated by prostaglandins (B1171923) and leukotrienes, making it a suitable model for evaluating non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1][2]
Experimental Protocol
The following protocol outlines the typical methodology used in the comparative studies.
Animals: Male or female Wistar rats are used for the experiments.[3][4] Grouping: Animals are typically divided into several groups:
-
Control Group: Receives a vehicle (e.g., normal saline) only.
-
Standard Drug Group: Administered a known anti-inflammatory drug, such as Indomethacin (10 mg/kg).[3][4]
-
Test Groups: Administered this compound (often as cinnamon oil) at various oral doses (e.g., 50, 100, and 200 mg/kg).[3][4] Procedure:
-
One hour after the oral administration of the respective treatments, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[5]
-
The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).[6]
-
The degree of edema is calculated as the increase in paw volume compared to the baseline.
-
The percentage inhibition of edema is then calculated for the treated groups relative to the control group.
Below is a Graphviz diagram illustrating the general experimental workflow.
Comparative Anti-inflammatory Activity
The anti-inflammatory effect of this compound (as cinnamon oil) is dose-dependent and shows a significant reduction in paw edema. The peak inhibitory effect is typically observed 3 hours post-carrageenan administration. When compared to the standard drug Indomethacin, this compound demonstrates a notable, though lesser, anti-inflammatory effect at the tested dosages.
Table 1: In Vivo Comparison of Paw Edema Inhibition (%)
| Treatment Group | Dose (mg/kg) | Peak Inhibition at 3 hours (%) |
| This compound (Cinnamon Oil) | 50 | 21.71%[6] |
| 100 | 27.60%[6] | |
| 200 | 30.58%[3][4][6][7] | |
| Indomethacin (Standard) | 10 | 42.99%[3][4][6][7] |
Data compiled from studies on female Wistar rats.[3][6]
The results indicate that while Indomethacin provides a higher peak inhibition of inflammation, this compound at 200 mg/kg achieves a substantial anti-inflammatory response.[7]
Mechanism of Action: Signaling Pathway Inhibition
The anti-inflammatory effects of this compound and its related compounds are attributed to their ability to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10]
In response to inflammatory stimuli like carrageenan or lipopolysaccharide (LPS), the NF-κB complex is activated. This activation leads to the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2.[1][9] this compound and its parent compounds, like cinnamaldehyde, have been shown to suppress the activation of NF-κB.[11][12] This suppression, in turn, reduces the production of these inflammatory mediators, leading to the observed anti-inflammatory effects.[9][13]
The diagram below illustrates the proposed mechanism of action.
Conclusion
In vivo studies demonstrate that this compound possesses significant, dose-dependent anti-inflammatory properties. While not as potent as the standard NSAID Indomethacin at the dosages tested, its ability to inhibit acute inflammation is substantial. The mechanism of action appears to be rooted in the suppression of the NF-κB signaling pathway, a central regulator of inflammation. These findings highlight this compound as a promising natural compound for further investigation in the development of novel anti-inflammatory therapies.
References
- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. phytojournal.com [phytojournal.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. ppj.phypha.ir [ppj.phypha.ir]
- 10. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of neuroinflammation by cinnamon and its main components - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Cinnzeylanol: Guidelines for Safe Disposal in a Laboratory Setting
Immediate Safety and Personal Protective Equipment (PPE)
Before handling Cinnzeylanol, ensure the use of appropriate Personal Protective Equipment (PPE) to minimize exposure.[2][6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[2][6]
-
Eye Protection: Use safety glasses or goggles to prevent splashes.[4]
-
Skin and Body Protection: A lab coat is mandatory. For potential splashing, consider liquid-tight protective clothing.[2]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or aerosols.[6]
Hazard Identification and Waste Segregation
This compound is a constituent of cinnamon oil, which is classified with several hazards. Waste must be handled accordingly.[2][4][5]
-
Potential Hazards: May cause skin and serious eye irritation.[2][4][5][6] It may also cause an allergic skin reaction.[2][4][5][6] Some cinnamon oil derivatives are suspected of causing genetic defects and cancer and are harmful or toxic to aquatic life with long-lasting effects.[2][4][5]
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weighing papers, gloves, and other disposable lab supplies.
-
Liquid Waste: Solutions containing this compound and contaminated solvents.
-
Sharps: Any contaminated needles, glass, or sharp implements.
-
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.
-
Ensure the waste container is made of a compatible material.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep it away from incompatible materials, heat, and ignition sources.[6]
-
-
Final Disposal:
-
Arrange for a licensed hazardous waste disposal service to collect the waste.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
-
Provide the disposal service with an accurate description of the waste contents.
-
Quantitative Data Summary
The following table summarizes available data for this compound and related compounds from cinnamon extracts. This data is for reference and should be confirmed with the supplier-specific SDS.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₇ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Melting Point | 186.2 °C | [1] |
| Boiling Point | 575.79 °C | [1] |
| Toxicity (LD₅₀) | An acute oral dose of a standardized Cinnamomum zeylanicum bark extract was found to have an LD₅₀ > 2,000 mg/kg in rats, indicating it is not acutely toxic. | [7] |
| Environmental Hazard | Cinnamon oil is considered harmful or toxic to aquatic life with long-lasting effects. | [2][4][5] |
Experimental Protocols and Visualizations
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal process follows a standard procedural workflow for hazardous laboratory chemicals.
The diagram below outlines the procedural steps for the safe disposal of this compound waste from the point of generation to final disposal.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. nhrorganicoils.com [nhrorganicoils.com]
- 3. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 5. vigon.com [vigon.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preclinical Toxicity Assessment of Polyphenols-Based Standardized Extract of Cinnamomum zeylanicum Bark [foodandnutritionjournal.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
